Cortisone-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D |
InChI Key |
MFYSYFVPBJMHGN-BMUVRMCQSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)[2H])C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard: Cortisone-d8 for Precise Steroid Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of steroid analysis, achieving the highest degree of accuracy and precision is paramount. The quantification of cortisone, a key glucocorticoid hormone, is critical in numerous fields, from clinical diagnostics to pharmaceutical research. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid analysis, offering unparalleled specificity and sensitivity.[1][2][3] Central to the success of this technique is the use of an appropriate internal standard. This guide elucidates the distinct advantages of employing Cortisone-d8, a deuterated analog of cortisone, as an internal standard, providing a comprehensive overview of its application, supported by experimental methodologies and comparative data.
The Principle of Isotope Dilution Mass Spectrometry: The Foundation of Accuracy
The utility of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] In this technique, a known quantity of the isotopically labeled standard (this compound) is introduced into the sample at the initial stage of analysis.[4] Because this compound is chemically almost identical to the endogenous, unlabeled cortisone, it experiences the same physical and chemical variations throughout the entire analytical process. This includes extraction, derivatization, chromatography, and ionization. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native cortisone and the heavier this compound due to the mass difference imparted by the deuterium atoms. Consequently, the ratio of the signal from the endogenous analyte to that of the internal standard remains constant, leading to highly accurate and precise quantification, irrespective of sample loss or matrix effects.
Core Advantages of this compound
The use of this compound as an internal standard offers several key advantages over other quantification strategies:
-
Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. Since this compound co-elutes with cortisone and has nearly identical physicochemical properties, it is affected by the matrix in the same way, allowing for accurate compensation.
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can introduce variability. By adding this compound at the beginning of this process, any losses incurred during these steps are accounted for, ensuring the final calculated concentration is accurate.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. Studies have shown that methods employing deuterated standards exhibit lower coefficients of variation (CV%) compared to those using structural analogs or no internal standard at all.
-
Enhanced Method Robustness: The internal standard corrects for fluctuations in instrument performance, such as variations in injection volume and detector response, making the analytical method more robust and reliable over time.
Quantitative Performance Data
The following table summarizes the performance characteristics of analytical methods utilizing deuterated internal standards for steroid quantification, highlighting the level of precision and accuracy that can be achieved.
| Performance Parameter | Method Utilizing Deuterated Internal Standard (e.g., this compound) | Reference |
| Lower Limit of Quantification (LLOQ) | As low as 0.69 nmol/L for cortisone. | |
| Precision (Intra- and Inter-assay CV%) | Typically <10% for a panel of urinary steroids including cortisone. | |
| Accuracy | Generally within 85-115% of the true value. | |
| Recovery | >89% for a panel of urinary steroids including cortisone. |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of cortisone using this compound as an internal standard.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a widely used technique for the extraction of steroids from biological matrices.
-
Sample Pre-treatment: To a 200 µL aliquot of plasma or serum, add 20 µL of an internal standard working solution containing this compound.
-
Dilution: Add 200 µL of water to the sample and vortex to mix.
-
Extraction: Load the sample onto a 96-well SLE plate. Apply a vacuum to draw the sample into the sorbent.
-
Elution: Add an organic solvent, such as a mixture of dichloromethane and isopropanol, to elute the analytes into a clean collection plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for cortisone analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both cortisone and this compound to ensure selectivity and accurate quantification. For example, for this compound, a potential transition could be m/z 369.2 -> 168.0.
Visualizing the Workflow and Rationale
To further clarify the concepts and procedures discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Logical workflow of steroid quantification using this compound.
Caption: Detailed experimental workflow for this compound based quantification.
Conclusion
This compound stands out as an exemplary internal standard for the quantification of cortisone by LC-MS/MS. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides a robust solution for overcoming common challenges such as matrix effects and sample preparation variability. The adoption of this compound, in conjunction with validated experimental protocols, empowers researchers, scientists, and drug development professionals to achieve the highest level of confidence in their steroid quantification data, ultimately advancing our understanding of steroid physiology and pathology.
References
- 1. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Cortisone-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Cortisone-d8, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. This document details the critical quality attributes, analytical methodologies used for purity assessment, and interpretation of the presented data.
Certificate of Analysis at a Glance
A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of the material. It is a critical component of laboratory quality assurance and regulatory compliance. Below is a summary of typical quantitative data found on a CoA for this compound.
Table 1: Typical Physicochemical and Quality Specifications for this compound
| Parameter | Specification | Typical Value |
| Identity | ||
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₁H₂₀D₈O₅ | C₂₁H₂₀D₈O₅ |
| Molecular Weight | 368.49 g/mol | 368.49 |
| Purity | ||
| Chemical Purity (by HPLC) | ≥98% | 98.17%[1] |
| Isotopic Purity (Atom % D) | ≥98% | ≥98 atom % D[2] |
| Physicochemical Properties | ||
| Melting Point | >213°C (decomposes)[3] | Conforms |
| Solubility | Slightly soluble in Ethanol and Methanol[3] | Conforms |
| Safety and Storage | ||
| Storage Temperature | -20°C[2] | As recommended |
Table 2: Isotopic Distribution of this compound
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.24 |
| d1 | 0.29 |
| d2 | 0.49 |
| d3 | 0.07 |
| d4 | 0.26 |
| d5 | 0.48 |
| d6 | 3.78 |
| d7 | 22.44 |
| d8 | 71.26 |
| Data is illustrative and based on a sample CoA. Actual values may vary between batches. |
Experimental Protocols for Quality Assessment
The following sections detail the methodologies for the key analytical techniques used to assess the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to determine the chemical purity of this compound by separating it from any non-deuterated cortisone and other organic impurities.
Protocol:
-
Instrument: Agilent 1290 UHPLC system or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV spectrophotometry at a wavelength of 254 nm.
-
Quantification: The percentage purity is calculated by dividing the peak area of this compound by the total area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.
Protocol:
-
Instrument: Agilent 6490 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Q1 Mass: 369.2 Da → Q3 Mass: 168.0 Da.
-
Gas Temperature: 300°C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Data Analysis: The isotopic distribution is determined by analyzing the relative intensities of the mass peaks corresponding to the different deuterated species (d0 to d8).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is utilized to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the expected positions.
Protocol:
-
Instrument: 600 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl₃).
-
Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of a non-deuterated cortisone standard. The absence or significant reduction of signals at specific chemical shifts confirms the sites of deuterium incorporation.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the Certificate of Analysis process and a typical analytical workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Cortisone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled compounds are increasingly vital in pharmaceutical research and development, offering significant advantages in studying drug metabolism, pharmacokinetics, and as internal standards for quantitative analysis. This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterium-labeled cortisone, a corticosteroid with widespread therapeutic use. This document details synthetic pathways, experimental protocols, analytical methodologies for isotopic enrichment and purity assessment, and considerations for manufacturing scale-up. Visualizations of synthetic workflows and the relevant biological signaling pathway are provided to enhance understanding.
Introduction
Cortisone, a glucocorticoid, plays a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. The introduction of deuterium, a stable isotope of hydrogen, into the cortisone molecule provides a powerful tool for researchers. The increased mass of deuterium can lead to a kinetic isotope effect (KIE), slowing down metabolic processes at the site of deuteration. This property makes deuterium-labeled cortisone invaluable for metabolic studies and has led to the development of deuterated drugs with improved pharmacokinetic profiles. Furthermore, the distinct mass of deuterated analogues makes them ideal internal standards for highly accurate and precise quantification of endogenous or administered cortisone in biological matrices using mass spectrometry.[1][2][3]
This guide focuses on the chemical synthesis of deuterium-labeled cortisone, with a particular emphasis on the preparation of [6,7-²H]cortisone, a commonly synthesized analogue.
Synthetic Pathways and Methodologies
The synthesis of deuterium-labeled cortisone can be achieved through various strategies, including direct deuterium exchange, reductive deuteration, and the use of deuterated starting materials. A prevalent and effective method for the synthesis of [6,7-²H]cortisone commences with commercially available cortisone acetate.[4][5] This multi-step synthesis involves the formation of a key intermediate, a Δ(4,6)-dieneone, which facilitates the introduction of deuterium at the 6 and 7 positions.
The overall synthetic scheme is outlined below:
Figure 1: Synthetic pathway for [6,7-²H]Cortisone from Cortisone Acetate.
Key Experimental Protocols
The following protocols are compiled from established literature and provide a detailed methodology for the synthesis of [6,7-²H]cortisone.
Protocol 1: Synthesis of Pregna-4,6-diene-3,11-dione-21-acetate (Dieneone Acetate)
-
Reactants: Cortisone acetate, chloranil, p-toluenesulfonic acid.
-
Solvent: Tert-butanol.
-
Procedure:
-
A mixture of cortisone acetate and chloranil in tert-butanol is heated to reflux.
-
A catalytic amount of p-toluenesulfonic acid is added, and the reflux is maintained for approximately 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the dieneone acetate.
-
Protocol 2: Hydrolysis to Pregna-4,6-diene-3,11-dione-21-ol
-
Reactants: Pregna-4,6-diene-3,11-dione-21-acetate, potassium bicarbonate.
-
Solvent: Methanol/water mixture.
-
Procedure:
-
The dieneone acetate is dissolved in methanol.
-
An aqueous solution of potassium bicarbonate is added, and the mixture is stirred at room temperature for 2-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be used in the next step without further purification.
-
Protocol 3: Protection of the Dihydroxyacetone Side Chain (Bismethylenedioxy formation)
-
Reactants: Pregna-4,6-diene-3,11-dione-21-ol, paraformaldehyde, catalytic acid (e.g., HCl).
-
Solvent: Dichloromethane.
-
Procedure:
-
The dieneone alcohol is suspended in dichloromethane.
-
Paraformaldehyde and a catalytic amount of concentrated hydrochloric acid are added.
-
The mixture is stirred vigorously at room temperature for 24-48 hours.
-
The reaction mixture is then washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The resulting crude product, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione, is purified by column chromatography.
-
Protocol 4: Deuteration of the Protected Dieneone
-
Reactants: 17α,20;20,21-Bismethylenedioxy-pregna-4,6-diene-3,11-dione, Deuterium gas (D₂).
-
Catalyst: Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride).
-
Solvent: Anhydrous benzene or toluene.
-
Procedure:
-
The protected dieneone and Wilkinson's catalyst are dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon).
-
The atmosphere is replaced with deuterium gas (D₂), and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress and deuterium incorporation can be monitored by mass spectrometry.
-
Upon completion, the solvent is removed under reduced pressure, and the crude deuterated product is purified by chromatography.
-
Protocol 5: Deprotection to Yield [6,7-²H]Cortisone
-
Reactants: [6,7-²H]-17α,20;20,21-Bismethylenedioxy-pregna-4,6-diene-3,11-dione, aqueous acid (e.g., formic acid or trifluoroacetic acid).
-
Procedure:
-
The deuterated protected compound is dissolved in a suitable solvent (e.g., chloroform).
-
Aqueous acid is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with water, dried, and concentrated.
-
The final product, [6,7-²H]cortisone, is purified by recrystallization or High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Yields and Isotopic Enrichment
The efficiency of each synthetic step and the degree of deuterium incorporation are critical parameters. The following tables summarize typical quantitative data reported in the literature for the synthesis of deuterium-labeled corticosteroids.
Table 1: Representative Yields for the Synthesis of [6,7-²H]Cortisone
| Step | Product | Typical Yield (%) |
| 1 | Pregna-4,6-diene-3,11-dione-21-acetate | 70-85 |
| 2 | Pregna-4,6-diene-3,11-dione-21-ol | >90 (crude) |
| 3 | 17α,20;20,21-Bismethylenedioxy-pregna-4,6-diene-3,11-dione | 60-75 |
| 4 | [6,7-²H]-Protected Dieneone | 85-95 |
| 5 | [6,7-²H]Cortisone (after purification) | 70-80 |
Table 2: Isotopic Enrichment of Various Deuterium-Labeled Corticosteroids
| Compound | Labeling Position(s) | Isotopic Purity (atom % D or % d-species) | Analytical Method | Reference |
| [6,7-²H]Cortisone | 6, 7 | >94% | NMR, GC-MS | |
| [9,11,12,12-²H₄]Cortisol | 9, 11, 12, 12 | d₄: 78.1%, d₃: 21.2% | GC-MS | |
| Tetrahydrocortisone-d₅ | 1, 2, 3, 4, 5 | 81.90 atom % D | GC-MS | |
| Cortisol-d₄ | 9α, 11α, 12α, 12β | Not specified | MS, NMR |
Manufacturing and Scale-Up Considerations
Transitioning the synthesis of deuterium-labeled cortisone from a laboratory scale to industrial manufacturing presents several challenges.
-
Cost and Availability of Deuterated Reagents: Deuterium gas (D₂) and other deuterated starting materials are significantly more expensive than their protium counterparts. Efficient use and recycling of these materials are crucial for cost-effective large-scale production.
-
Process Control and Optimization: Maintaining consistent reaction conditions (temperature, pressure, mixing) is critical to ensure high yields and reproducible isotopic enrichment. Any deviation can lead to incomplete deuteration or side reactions.
-
Isotopic Purity and Impurity Profiling: Achieving high isotopic purity (>98%) is a primary goal. Under-deuterated or over-deuterated species are considered isotopic impurities and must be carefully controlled and quantified. Regulatory agencies require detailed characterization of the isotopic distribution of the final active pharmaceutical ingredient (API).
-
Purification: The separation of the desired deuterated compound from non-deuterated or partially deuterated analogues is often challenging due to their similar physical properties. Chromatographic methods like preparative HPLC are often employed but can be costly and time-consuming at a large scale.
-
Quality Control (QC): Robust analytical methods are essential for in-process control and final product release. These methods must be validated to accurately determine chemical purity, isotopic enrichment, and the profile of any impurities.
References
- 1. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 2. agilent.com [agilent.com]
- 3. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Recommended Storage of Cortisone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Cortisone-d8, a deuterated analog of cortisone, which is widely used as an internal standard in mass spectrometry-based bioanalysis. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of analytical data in preclinical and clinical studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled version of cortisone, a glucocorticoid prohormone. It is structurally identical to cortisone, with the exception that eight hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher mass, allowing it to be distinguished from endogenous cortisone by mass spectrometry.[1] Its primary application is as an internal standard in the quantification of cortisone and other related steroids in biological matrices. The stability of a deuterated standard is generally comparable to or greater than its non-deuterated counterpart due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic and chemical degradation processes.[2]
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions, including temperature, solvent, and exposure to light. The following recommendations are based on manufacturer data and stability studies of related corticosteroids.
Solid Form (Neat Compound)
For long-term storage, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for years. For short-term storage, 4°C is acceptable for up to two years.
In Solution
The stability of this compound in solution is influenced by the solvent and storage temperature. For optimal stability, solutions should be prepared in a high-purity solvent such as methanol or acetonitrile. It is recommended to store stock solutions at -80°C for up to six months and working solutions at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. |
| (e.g., Methanol, Acetonitrile) | -20°C | Up to 1 month | Recommended for working solutions and aliquots. |
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, the degradation pathways can be inferred from studies on cortisone and other structurally similar corticosteroids. The primary degradation mechanisms are expected to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Under acidic or basic conditions, the side chain of cortisone can be susceptible to degradation. Acid-catalyzed degradation may involve dehydration, while base-catalyzed degradation can lead to the formation of acidic and neutral steroidal products.
Oxidative Degradation
The 20-keto-21-hydroxyl group is a primary site for oxidative degradation, which can lead to the formation of a 21-dehydrothis compound analog. This can be influenced by the presence of oxygen and metal ions.
Photodegradation
Exposure to UV and visible light can induce photodegradation. It is crucial to protect this compound from light, both in solid form and in solution, to prevent the formation of photodegradation products. Photostability testing should be conducted according to ICH Q1B guidelines.[1][3]
Below is a diagram illustrating the proposed degradation pathways for this compound under various stress conditions.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Sample Preparation for Stability Studies
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare working solutions at the desired concentrations for the stability study.
-
Aliquoting: Aliquot the working solutions into amber glass or polypropylene vials to minimize degradation from light and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the specified storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature) for the duration of the stability study.
LC-MS/MS Method for Stability Indicating Assay
This protocol outlines a general LC-MS/MS method that can be optimized for the analysis of this compound and its potential degradation products.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of corticosteroids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Quantifier): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Qualifier): Precursor ion (m/z) -> Product ion (m/z)
-
Monitor for potential degradation products by predicting their m/z values.
-
-
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.
-
Acid and Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Cortisone Metabolic Pathway
Cortisone is the inactive precursor to the active glucocorticoid, cortisol. The interconversion between cortisone and cortisol is a key regulatory step in glucocorticoid signaling and is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Understanding this pathway is relevant to the use of this compound as a tracer for metabolic studies.
Caption: The metabolic conversion of cortisone to cortisol.
Conclusion
The stability of this compound is a critical factor for its reliable use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions, particularly protection from light and elevated temperatures, is essential to maintain its integrity. While this compound is expected to be more stable than its non-deuterated counterpart, it is prudent to handle it with care and to validate its stability in the specific analytical methods and matrices being used. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the quality and accuracy of their analytical results when using this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cortisone-d8 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Cortisone-d8 powder, a deuterated analog of cortisone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Introduction
This compound is the deuterium-labeled version of Cortisone.[1] Cortisone, a glucocorticoid, is an oxidized metabolite of cortisol and functions as an immunosuppressant and anti-inflammatory agent.[1] Due to the incorporation of stable heavy isotopes of hydrogen, this compound is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its application is crucial in pharmacokinetic and metabolic studies of cortisone.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized in the table below, providing a clear identity of the compound.
| Identifier | Value | Reference |
| Chemical Name | This compound (Major) | [2] |
| Synonyms | 17-Hydroxy-11-dehydrocorticosterone-d8, Adrenalex-d8, Compound E-d8, Cortisate-d8 | [3] |
| CAS Number | 1257650-98-8 | |
| Molecular Formula | C₂₁D₈H₂₀O₅ | |
| Molecular Weight | 368.49 g/mol | |
| Unlabeled CAS Number | 53-06-5 |
Physicochemical Properties
The physical and chemical properties of this compound powder are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Physical Form | Off-White Solid Powder | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | ≥98 atom % D | |
| Melting Point | Data not available for this compound. The melting point of unlabeled Cortisone is 222 °C. | |
| Boiling Point | Data not available. | |
| Solubility | No specific data for this compound. Unlabeled Corticosterone-d8 is slightly soluble in Ethanol and Methanol. | |
| Storage Temperature | -20°C | |
| Stability | When stored at -80°C, stable for 6 months. When stored at -20°C, stable for 1 month. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are typically developed and validated in-house by analytical laboratories. Below are general methodologies for key experiments.
4.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the purity of the this compound powder.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength appropriate for the chromophore in cortisone (e.g., 242 nm).
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into the HPLC system.
-
Run the gradient program to separate this compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
4.2. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and identity of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis:
-
Infuse a dilute solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (368.49 g/mol ). The mass shift of M+8 compared to unlabeled cortisone confirms the deuteration.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of this compound powder.
Applications
The primary application of this compound is as an internal standard in analytical chemistry. Its use is critical for the accurate quantification of cortisone in various biological matrices, such as serum, plasma, urine, and saliva, using LC-MS/MS methods. This is particularly important in clinical diagnostics and research to monitor therapeutic drug levels and in metabolic studies. The deuterium labeling provides a distinct mass difference from the endogenous analyte, allowing for precise and accurate measurement.
Safety and Handling
This compound is classified with the GHS08 pictogram, indicating a health hazard. The hazard statement H361fd suggests it is suspected of damaging fertility or the unborn child. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Note: Advanced Sample Preparation Techniques for Steroid Analysis Using a Cortisone-d8 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of steroids in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity.[1][2] The use of stable isotope-labeled internal standards, such as Cortisone-d8, is essential for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4] This document provides detailed protocols for the most common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—for the analysis of steroids using this compound as an internal standard.
General Experimental Workflow
The overall process for steroid analysis involves several key stages, from initial sample handling to final data acquisition. The inclusion of an internal standard at an early stage is critical for reliable quantification.
Caption: General workflow for steroid analysis using an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating steroids from complex matrices based on their differential solubility in immiscible liquids. It is cost-effective but can be labor-intensive.[5]
Reagents and Materials:
-
Biological sample (e.g., 200 µL serum or plasma)
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE) or a Dichloromethane:Isopropanol mixture (98:2 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Experimental Protocol:
-
Pipette 200 µL of the sample (calibrator, control, or unknown) into a clean glass tube.
-
Add 10-50 µL of the this compound internal standard working solution to each tube and briefly vortex. The exact volume depends on the concentration of the working solution.
-
Add 1 mL of MTBE to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube. To maximize recovery, some protocols recommend freezing the aqueous layer in a dry ice/ethanol bath before pouring off the organic solvent.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly, and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent material to selectively retain and elute analytes, providing cleaner extracts compared to LLE.
Reagents and Materials:
-
Biological sample (e.g., 250 µL serum)
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Conditioning solvent (Methanol)
-
Equilibration/Wash solvent (Deionized Water, Hexane)
-
Elution solvent (Ethyl Acetate or Methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Experimental Protocol:
-
Add 50 µL of the this compound internal standard to 250 µL of the sample.
-
Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane, to remove interfering substances.
-
Dry the cartridge under vacuum for approximately 2-5 minutes.
-
Elute the steroids by passing 1-2 mL of ethyl acetate through the cartridge into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a modern technique that combines the principles of LLE with the convenience of an SPE-like workflow, offering high analyte recovery and reduced emulsion formation.
Reagents and Materials:
-
Biological sample (e.g., 200 µL plasma)
-
This compound internal standard working solution
-
SLE plate (e.g., 96-well format)
-
Elution solvent (Dichloromethane or Ethyl Acetate)
-
96-well collection plate
-
Plate sealer
-
Nitrogen evaporator
-
Reconstitution solvent
Experimental Protocol:
-
Enrich 200 µL of plasma sample with the appropriate volume of the this compound internal standard solution.
-
Dilute the sample with water (containing 0.1% formic acid, v/v) as needed.
-
Load the diluted sample onto the SLE plate and allow it to absorb for 5-10 minutes.
-
Place a 96-well collection plate underneath the SLE plate.
-
Add the elution solvent (e.g., 1 mL of dichloromethane) to the SLE plate and allow it to percolate via gravity for 5 minutes.
-
Apply a second aliquot of the elution solvent and wait another 5 minutes.
-
Apply a gentle positive pressure or vacuum to complete the elution.
-
Evaporate the collected eluate in the 96-well plate to dryness under nitrogen.
-
Reconstitute the samples in an appropriate volume of reconstitution solvent for analysis.
Quantitative Data Summary
The performance of steroid assays is evaluated based on several key parameters. The tables below summarize typical values achieved with LC-MS/MS methods utilizing deuterated internal standards.
Table 1: Example LC-MS/MS Parameters for Cortisone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C18 or RP-MS (e.g., 100 mm x 2.1 mm, 2.6 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Methanol | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 10-25 µL | |
| Ionization Mode | APCI or ESI, Positive | |
| Cortisone MRM | 361.1 -> 163.1 |
| This compound MRM | Specific to the d8 label, typically M+8 | |
Table 2: Typical Method Performance Characteristics
| Analyte | LLOQ (nmol/L) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Extraction Recovery (%) | Reference |
|---|---|---|---|---|---|
| Cortisol | 3.45 | < 14.0% | < 15.0% | 87-101% | |
| Cortisone | 0.69 | < 14.0% | < 16.0% | 87-101% | |
| Testosterone | 0.17 | < 8.25% | < 8.25% | > 75% |
| Progesterone | 0.40 | < 8.25% | < 8.25% | > 75% | |
Steroidogenesis Pathway Overview
Cortisone is a key glucocorticoid hormone, closely related to cortisol. Understanding its position in the steroid synthesis pathway is vital for interpreting analytical results.
Caption: Simplified glucocorticoid synthesis pathway highlighting Cortisone.
Note on Derivatization for GC-MS Analysis
While LC-MS/MS is the predominant technique for steroid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is also used. For GC-MS, a derivatization step is mandatory to increase the volatility and thermal stability of steroid molecules. This typically involves reacting the hydroxyl and ketone groups with agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives. This process is more complex and time-consuming than direct LC-MS/MS analysis and is generally reserved for specific research applications.
References
- 1. protocols.io [protocols.io]
- 2. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Urinary Cortisol and Cortisone Utilizing Cortisone-d8 as an Internal Standard by LC-MS/MS
Application Note and Protocol
Introduction
The measurement of urinary free cortisol (UFC) and cortisone is a critical tool in the assessment of adrenal function and is a primary screening method for Cushing's syndrome, a condition resulting from prolonged exposure to high levels of cortisol.[1][2] Unlike serum cortisol, which exhibits diurnal fluctuation, a 24-hour urine collection provides an integrated measure of daily cortisol production.[1][3] The analysis of both cortisol and its metabolite, cortisone, offers deeper insights into the activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme crucial for regulating glucocorticoid activity.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for urinary steroid hormone analysis due to its high sensitivity and specificity, which overcomes the limitations of traditional immunoassays that are susceptible to cross-reactivity. The use of stable isotope-labeled internal standards, such as Cortisone-d8, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed protocols for the analysis of cortisol and cortisone in urine using LC-MS/MS with this compound as an internal standard.
Metabolic Pathway of Cortisol and Cortisone
Cortisol, the primary glucocorticoid in humans, is synthesized from cholesterol in the adrenal glands and plays a vital role in glucose metabolism and the immune response. It is reversibly metabolized to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This conversion is a key mechanism for regulating local cortisol concentrations and protecting mineralocorticoid receptors from illicit occupation by cortisol. The ratio of urinary cortisol to cortisone is a valuable indicator of 11β-HSD2 activity.
Caption: Interconversion of Cortisol and Cortisone.
Experimental Protocols
This section details three distinct, validated methods for the extraction and analysis of cortisol and cortisone from urine samples.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method utilizing ethyl acetate and hexane for the extraction of cortisol and cortisone.
1. Sample Preparation:
-
To a 200 µL aliquot of a 24-hour urine sample, add a known quantity of the this compound internal standard solution.
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and hexane.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column, such as a Phenomenex Luna (3 µm, 50 x 2 mm), can be used for chromatographic separation.
-
Mobile Phase: An isocratic elution profile is often employed.
-
Mass Spectrometer: An API 5500 mass spectrometer or a similar triple quadrupole instrument is suitable.
-
Ionization Mode: Positive atmospheric pressure chemical ionization (APCI) has been shown to be effective.
-
Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for cortisol, cortisone, and this compound.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is based on a method using a supported liquid extraction plate for a high-throughput workflow.
1. Sample Preparation:
-
Centrifuge a female human urine sample for 5 minutes at 4500 rpm and 10 °C.
-
To 380 µL of the supernatant, add 20 µL of the internal standard solution (containing this compound).
-
Load 200 µL of the sample onto an ISOLUTE SLE+ 200 µL supported liquid extraction plate.
-
Apply a brief pulse of vacuum to initiate flow and wait 5 minutes for the sample to be completely absorbed.
-
Elute the analytes with 1 mL of methyl tert-butyl ether (MTBE) under gravity for 5 minutes, followed by a short vacuum pulse to complete the elution.
-
Evaporate the extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A Raptor Biphenyl column is recommended for resolving analytes from matrix interferences.
-
Analysis Time: A fast analysis of approximately 3 minutes can be achieved.
Protocol 3: Protein Precipitation
This method offers a simple and rapid sample preparation approach.
1. Sample Preparation:
-
To 100 µL of the urine sample, calibrator, or control, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a clean vial and dilute with 600 µL of water.
-
Inject 100 µL of the final solution into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: An Accucore C18 column (3.0 x 50 mm, 2.6 µm) can be used.
-
Mass Spectrometer: A high-resolution accurate-mass (HRAM) mass spectrometer, such as a Q Exactive, operated in Full MS acquisition mode is suitable.
-
Ionization Mode: Positive electrospray ionization (ESI).
Experimental Workflow Visualization
Caption: Generalized workflow for urine cortisol analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the analysis of cortisol and cortisone in urine.
Table 1: Method Linearity and Limits of Quantification
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantification (LLOQ) (nmol/L) | Reference |
| Cortisol | 5 - 625 | 5 | |
| Cortisone | 6 - 1125 | 6 | |
| Cortisol | 2 - 1000 | - | |
| Cortisone | 2 - 1000 | - | |
| Cortisol | 0.05 - 100 ng/mL | 0.05 ng/mL | |
| Cortisone | 0.25 - 500 ng/mL | 0.25 ng/mL | |
| Cortisol | - | 0.87 µg/L | |
| Cortisone | - | 0.81 µg/L |
Table 2: Method Precision
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Cortisol | < 5 | < 6 | |
| Cortisone | < 6 | < 8 | |
| Cortisol | 1.3 - 5.3 | 5.7 - 6.2 | |
| Cortisone | 4.2 - 6.4 | 3.4 - 5.4 | |
| Cortisol | < 10 | < 10 | |
| Cortisone | < 10 | < 10 | |
| - | 1.7 - 4.2 | 1.7 - 4.2 |
Conclusion
The LC-MS/MS analysis of urinary free cortisol and cortisone using this compound as an internal standard provides a robust, sensitive, and specific method for the clinical assessment of adrenal function. The choice of sample preparation technique, whether liquid-liquid extraction, supported liquid extraction, or protein precipitation, can be tailored to the specific needs of the laboratory in terms of throughput and required sensitivity. The quantitative data presented demonstrates that these methods are reliable and can achieve the necessary performance for clinical diagnostic applications.
References
Application Notes and Protocols for Saliva Steroid Profiling with Cortisone-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivary steroid profiling offers a non-invasive, stress-free method for assessing the biologically active fraction of steroid hormones.[1][2] Unlike serum, where steroids are largely bound to proteins, saliva concentrations are thought to reflect the unbound, free hormone levels.[1][2] This makes saliva an invaluable matrix for a range of applications, including endocrinology research, psychobiology, sports medicine, and pediatric studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate quantification of salivary steroids due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.
The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification in LC-MS/MS analysis. It corrects for variations in sample preparation, matrix effects, and instrument response. This document outlines a detailed protocol for the simultaneous quantification of a panel of steroid hormones in human saliva using Cortisone-d8 as an internal standard. While this compound is specified, the principles and methodologies described are applicable to other deuterated internal standards like Cortisone-d7 and Cortisol-d4.
Key Signaling Pathway: Cortisol to Cortisone Conversion in Salivary Glands
In the salivary glands, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) actively converts cortisol to cortisone. This results in significantly higher concentrations of cortisone relative to cortisol in saliva compared to plasma. Understanding this metabolic step is crucial for interpreting salivary steroid profiles.
Caption: Enzymatic conversion of cortisol to cortisone within the salivary gland.
Experimental Protocols
Saliva Sample Collection
Proper sample collection is paramount to ensure the integrity and accuracy of the results.
-
Pre-collection: Instruct participants to avoid eating, drinking (except water), and oral hygiene for at least 30-60 minutes prior to collection.
-
Collection Method: The preferred method is passive drool, where saliva is allowed to run into a polypropylene collection tube. This method has shown the best results for collecting saliva samples. Avoid using absorbent materials like cotton swabs, as they can interfere with analyte concentrations.
-
Sample Volume: Collect approximately 1-2 mL of whole saliva.
-
Post-collection: Immediately cap the collection tube and place it on ice. Record the time and date of collection, as many steroid hormones exhibit diurnal variation.
-
Storage: For short-term storage (up to a few hours), keep samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
This protocol is designed for high-throughput analysis and robust cleanup of the saliva matrix.
-
Thawing and Centrifugation: Thaw frozen saliva samples at room temperature. To break down mucins and create a more homogenous sample, vortex the samples and then centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Internal Standard Spiking: Transfer 200 µL of the clear saliva supernatant to a clean microcentrifuge tube. Add a specific volume (e.g., 20 µL) of the working solution of this compound internal standard.
-
Protein Precipitation: Add a volume of ice-cold acetonitrile (containing other deuterated internal standards if creating a panel) to precipitate proteins. Vortex vigorously for 1 minute.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex for 10 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., Phenomenex Luna Omega C18, 1.6 µm, 100 Å, 2.1 x 50 mm).
-
Mobile Phase:
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium fluoride.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
-
Gradient Elution: A typical gradient starts with a lower percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates to the initial conditions.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each steroid and the this compound internal standard. Example transitions for related compounds are provided in the table below.
Experimental Workflow Diagram
References
Application of Cortisone-d8 in Clinical Research Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone-d8, a deuterium-labeled analog of cortisone, serves as a critical tool in clinical research, primarily as an internal standard for quantitative analysis by mass spectrometry. Its stable isotope label allows for precise differentiation from endogenous (unlabeled) cortisone, enabling accurate quantification in complex biological matrices such as plasma, serum, urine, and saliva. This is essential for a variety of clinical research applications, including pharmacokinetic studies, steroid profiling for disease diagnosis and monitoring, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively compensates for variability during sample preparation and analysis.
Core Applications in Clinical Research
The primary application of this compound in clinical research is as an internal standard for the accurate quantification of cortisone and other related corticosteroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] This is crucial in several key research areas:
-
Steroid Profiling: In endocrinology research, comprehensive steroid profiling is essential for diagnosing and understanding various disorders, including congenital adrenal hyperplasia (CAH), Cushing's syndrome, and Addison's disease.[2][3] this compound allows for the precise measurement of cortisone levels as part of a larger panel of steroid hormones.
-
Pharmacokinetic Studies: When studying the pharmacokinetics of cortisone or drugs that affect its metabolism, this compound is used to accurately measure the concentration of the unlabeled drug over time.[4] This helps in determining key pharmacokinetic parameters.
-
Therapeutic Drug Monitoring: For patients undergoing corticosteroid therapy, monitoring the levels of administered drugs and their metabolites is important. This compound can be used as an internal standard in assays developed for this purpose.[5]
-
Metabolic Studies: Research into the metabolism of corticosteroids, such as the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme which interconverts cortisol and cortisone, relies on accurate measurement of both compounds.
Data Presentation: Performance Characteristics of LC-MS/MS Methods Using Deuterated Corticosteroid Standards
The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for the analysis of cortisone and cortisol in various human biological matrices, utilizing deuterated internal standards like this compound.
Table 1: Method Validation Parameters for Cortisone Quantification by LC-MS/MS
| Parameter | Serum/Plasma | Urine | Saliva |
| Linearity Range | 2.5 - 100.0 ng/mL | 6 - 1125 nmol/L | 0.50 - 3676 nmol/L |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 6 nmol/L | 0.50 nmol/L |
| Intra-Assay Precision (%CV) | 3.6 - 6.0% | <6% | <6.5% |
| Inter-Assay Precision (%CV) | 1.9 - 5.8% | <8% | <6.5% |
| Accuracy/Recovery | 89.2 - 96.0% | Not explicitly stated | Within accepted limits |
Table 2: Method Validation Parameters for Cortisol Quantification by LC-MS/MS
| Parameter | Serum/Plasma | Urine | Saliva |
| Linearity Range | 1.0 - 500.0 ng/mL | 5 - 625 nmol/L | 0.75 - 3393 nmol/L |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5 nmol/L | 0.75 nmol/L |
| Intra-Assay Precision (%CV) | 2.7 - 4.6% | <5% | <8.9% |
| Inter-Assay Precision (%CV) | 1.5 - 4.5% | <6% | <8.9% |
| Accuracy/Recovery | 95.4 - 102.5% | Not explicitly stated | Within accepted limits |
Experimental Protocols
The following is a representative protocol for the quantification of cortisone in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesized example based on common methodologies found in the cited literature.
Protocol: Quantification of Cortisone in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Cortisone and this compound reference standards
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (collected in EDTA or heparin tubes)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
-
Vortex mixer and centrifuge
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortisone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cortisone primary stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards (e.g., ranging from 1 to 100 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol.
3. Sample Preparation (Solid Phase Extraction)
-
Condition SPE Plate: Condition the wells of the SPE plate with methanol followed by water.
-
Sample Loading: To 200 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 50 µL of the this compound internal standard working solution. Vortex to mix.
-
Load the entire sample mixture onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with a series of aqueous solutions to remove interfering substances (e.g., water, then a low percentage methanol/water solution).
-
Elution: Elute the analytes from the SPE plate with methanol into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cortisone from other endogenous compounds.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisone: e.g., m/z 361.2 → 163.1
-
This compound: e.g., m/z 369.2 → 169.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard).
-
-
5. Data Analysis
-
Integrate the peak areas for both the cortisone and this compound MRM transitions.
-
Calculate the peak area ratio of cortisone to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of cortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Corticosteroid Metabolism Pathway
The following diagram illustrates the key steps in the metabolic pathway of corticosteroids, highlighting the conversion of cortisol to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).
Caption: Simplified overview of the corticosteroid metabolic pathway.
Experimental Workflow for Cortisone Quantification
This diagram outlines the typical experimental workflow for the quantification of cortisone in clinical samples using this compound as an internal standard.
References
- 1. DSpace [diposit.ub.edu]
- 2. protocols.io [protocols.io]
- 3. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic interpretation of plasma cortisol and cortisone concentrations following a signle oral administration of cortisone acetate to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Cortisone in Pediatric Adrenal Insufficiency Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency in the pediatric population is a condition characterized by inadequate production of cortisol, a crucial glucocorticoid hormone.[1][2][3] This can stem from primary adrenal disorders, such as congenital adrenal hyperplasia (CAH), or secondary causes like pituitary dysfunction.[1][2] Accurate assessment of cortisol production rates and the pharmacokinetics of replacement therapies like hydrocortisone is critical for optimizing treatment and avoiding adverse effects such as growth suppression or adrenal crises.
The use of stable isotope-labeled tracers, such as deuterated cortisone (or more commonly, deuterated cortisol), offers a safe and precise method for in vivo metabolic studies in children. These non-radioactive tracers allow for the quantification of endogenous cortisol production and metabolism, providing valuable data for understanding disease pathophysiology and developing improved therapeutic strategies. This document provides a detailed overview of the application of deuterated cortisol in pediatric adrenal insufficiency research, including data presentation, experimental protocols, and relevant biological pathways.
Data Presentation
The following tables summarize quantitative data from studies utilizing stable isotope-labeled cortisol to determine cortisol production rates (CPR) in children.
Table 1: Cortisol Production Rates in Children Determined by Stable Isotope Dilution
| Patient Population | Tracer Used | Mean Cortisol Production Rate (mg/m²/day) | Age Range | Reference |
| Normal Children and Adolescents | [9,12,12-²H₃]cortisol | 6.8 ± 1.9 | Not Specified | Kerrigan et al., 1990 |
| Multiple Pituitary Deficiency | [1,2,3,4-¹³C₄]cortisol | 7-16 µmoles/day/m² | Not Specified | Jonklaas et al., 1990 |
| Congenital Adrenal Hyperplasia (CAH) | [1,2,3,4-¹³C₄]cortisol | 0.1-2.11 µmoles/day/m² | Not Specified | Jonklaas et al., 1990 |
Table 2: Pharmacokinetic Parameters of Hydrocortisone in Pediatric Patients
| Parameter | Value | Patient Population | Reference |
| Bioavailability (Oral) | ~82.6% | Pediatric CAH patients (7-17 years) | Michelet et al., 2020 |
| Elimination Half-Life (Oral) | Median: 58 minutes | Pediatric patients | Loke et al., 2017 |
| Unbound Hydrocortisone Half-Life (IV) | ~2.9 hours | Critically ill neonates and infants | van der Marel et al., 2014 |
| Unbound Hydrocortisone Clearance | Increases with body weight and postmenstrual age | Critically ill neonates and infants | van der Marel et al., 2014 |
Experimental Protocols
The following are detailed protocols for conducting studies using deuterated cortisol tracers in pediatric patients with adrenal insufficiency. These protocols are synthesized from methodologies reported in the scientific literature.
Protocol 1: Determination of Cortisol Production Rate using Continuous Infusion of Deuterated Cortisol
Objective: To quantify the endogenous cortisol production rate in pediatric subjects.
Materials:
-
[9,12,12-²H₃]cortisol (deuterated cortisol) tracer
-
Sterile saline for infusion
-
Infusion pump
-
Indwelling intravenous catheters
-
Blood collection tubes (e.g., EDTA tubes)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Patient Preparation:
-
Obtain informed consent from parents or legal guardians and assent from the child, if appropriate.
-
Ensure the patient is in a stable clinical condition.
-
Insert two indwelling intravenous catheters: one for tracer infusion and one for blood sampling.
-
-
Tracer Infusion:
-
Prepare the deuterated cortisol tracer solution in sterile saline at a concentration suitable for continuous infusion.
-
Initiate a continuous intravenous infusion of the tracer at a constant rate.
-
Allow for an equilibration period of approximately 6 hours for the tracer to reach a steady state in the body.
-
-
Blood Sampling:
-
After the equilibration period, begin blood sampling from the second intravenous catheter.
-
Collect blood samples at regular intervals (e.g., every 20 minutes) over a 24-hour period.
-
Immediately place blood samples on ice.
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform solid-phase extraction of cortisol from the plasma samples.
-
Analyze the samples using a validated HPLC-MS method to determine the concentrations of both endogenous (unlabeled) cortisol and the deuterated cortisol tracer.
-
The ratio of the tracer to the endogenous cortisol is used to calculate the cortisol production rate.
-
Protocol 2: Pharmacokinetic Analysis of a Single Dose of Oral Hydrocortisone using a Deuterated Tracer
Objective: To determine the bioavailability and clearance of orally administered hydrocortisone.
Materials:
-
Oral hydrocortisone tablets
-
Deuterated cortisol tracer for intravenous co-administration
-
Intravenous catheter
-
Blood collection supplies
-
Analytical equipment (HPLC-MS)
Procedure:
-
Patient Preparation:
-
Patients should fast overnight prior to the study.
-
Insert an intravenous catheter for blood sampling and tracer administration.
-
-
Drug Administration:
-
Administer a single oral dose of hydrocortisone.
-
Simultaneously, administer a single intravenous bolus of a known amount of deuterated cortisol tracer.
-
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-administration.
-
-
Sample Processing and Analysis:
-
Process and store plasma samples as described in Protocol 1.
-
Use HPLC-MS to measure the plasma concentrations of both the oral hydrocortisone and the intravenous deuterated tracer over time.
-
-
Data Analysis:
-
The pharmacokinetic parameters (e.g., area under the curve (AUC), clearance, volume of distribution, and bioavailability) are calculated by modeling the concentration-time data for both the oral drug and the intravenous tracer.
-
Signaling Pathways and Experimental Workflows
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Cortisol Synthesis
The production of cortisol is regulated by the HPA axis. Deficiencies in this pathway are central to adrenal insufficiency.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis regulating cortisol secretion.
Experimental Workflow for Cortisol Production Rate Study
The following diagram illustrates the workflow for a pediatric study using a deuterated cortisol tracer to measure cortisol production rate.
Caption: Workflow for a stable isotope tracer study to determine cortisol production rate.
Conclusion
The use of deuterated cortisol tracers is a powerful tool in pediatric adrenal insufficiency research. It allows for the safe and accurate determination of cortisol production rates and the pharmacokinetic properties of glucocorticoid replacement therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute studies that can lead to a better understanding and improved management of this challenging pediatric condition.
References
Application Notes and Protocols for Monitoring Glucocorticoid Therapy Using Cortisone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a class of steroid hormones essential for a wide range of physiological processes, including metabolism, immune response, and stress regulation. Synthetic glucocorticoids are widely prescribed for their potent anti-inflammatory and immunosuppressive effects. Therapeutic drug monitoring (TDM) of glucocorticoids is crucial to optimize dosage, ensure efficacy, and minimize the adverse effects associated with long-term or high-dose therapy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays.
The principle of stable isotope dilution analysis, employing a deuterated internal standard, is fundamental to achieving precise and accurate quantification with LC-MS/MS. Cortisone-d8, a deuterated analog of cortisone, serves as an ideal internal standard for the quantification of cortisone and, by extension, for monitoring the overall glucocorticoid status, including the cortisol-cortisone balance. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical performance.
This document provides detailed application notes and protocols for the use of this compound in the LC-MS/MS-based monitoring of glucocorticoid therapy.
Glucocorticoid Signaling and Regulation
Glucocorticoid levels are tightly regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. Stress or a circadian rhythm stimulates the hypothalamus to release Corticotropin-Releasing Hormone (CRH), which in turn stimulates the pituitary gland to secrete Adrenocorticotropic Hormone (ACTH). ACTH then acts on the adrenal cortex to produce and release cortisol. Cortisol exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The cortisol-GR complex translocates to the nucleus, where it modulates gene expression. This signaling is regulated by a negative feedback loop where elevated cortisol levels inhibit the production of CRH and ACTH.
Experimental Protocols
Sample Preparation
Accurate quantification of glucocorticoids requires efficient extraction from biological matrices such as serum, plasma, saliva, or urine. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
a) Protein Precipitation (PPT) Protocol for Serum/Plasma
-
To 100 µL of serum or plasma, add 300 µL of acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
b) Solid-Phase Extraction (SPE) Protocol for Serum/Plasma
-
To 100 µL of serum or plasma, add the this compound internal standard.
-
Dilute the sample with 900 µL of water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT method.
LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification.
a) Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient | Start at 30-40% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
b) Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Gas Flow | Optimized for the specific instrument |
c) MRM Transitions
The following table provides example MRM transitions for cortisol, cortisone, and this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 25-35 |
| Cortisone | 361.2 | 163.1 | 20-30 |
| This compound | 369.2 | 168.0 | 20-30 |
Method Validation Data
The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for cortisol and cortisone using a deuterated internal standard like this compound. Data is compiled from various studies to provide a representative overview.[1][2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Cortisol | 0.2 - 500 | > 0.995 | 0.2 - 1.0 |
| Cortisone | 1.0 - 100 | > 0.995 | 1.0 - 2.5 |
Table 2: Precision
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Cortisol | Low QC | < 5% | < 6% |
| Mid QC | < 4% | < 5% | |
| High QC | < 3% | < 4% | |
| Cortisone | Low QC | < 9% | < 10% |
| Mid QC | < 7% | < 8% | |
| High QC | < 5% | < 6% |
Table 3: Accuracy and Recovery
| Analyte | Concentration Level | Accuracy (% Bias) | Extraction Recovery (%) |
| Cortisol | Low QC | 95 - 105% | > 90% |
| Mid QC | 96 - 104% | > 90% | |
| High QC | 97 - 103% | > 90% | |
| Cortisone | Low QC | 89 - 102% | > 80% |
| Mid QC | 90 - 100% | > 80% | |
| High QC | 92 - 99% | > 80% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise tool for the quantitative analysis of cortisone and the monitoring of glucocorticoid therapy. The detailed protocols and validation data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high sensitivity and specificity of this approach allow for reliable therapeutic drug monitoring, contributing to the safe and effective use of glucocorticoid treatments.
References
Application Note: High-Throughput Analysis of Steroids Using Cortisone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is crucial in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Steroids play a vital role in a wide array of physiological processes, and their dysregulation is associated with various pathologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1][2][3] The use of stable isotope-labeled internal standards, such as Cortisone-d8, is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][4] This application note provides a detailed protocol for the high-throughput analysis of a panel of steroids in biological matrices using this compound as an internal standard.
Principle of Quantification with a Deuterated Internal Standard
The core principle of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte of interest (in this case, endogenous cortisone and other structurally similar steroids). This compound co-elutes with the native steroid during chromatographic separation and experiences similar ionization efficiency and potential matrix-induced signal suppression or enhancement in the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for variations in sample preparation and instrument response.
Caption: Logical workflow for quantification using a deuterated internal standard.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the high-throughput quantification of steroids.
Materials and Reagents
-
Steroid standards (e.g., Cortisol, Cortisone, Testosterone, Progesterone, etc.)
-
This compound and other relevant deuterated internal standards (e.g., Cortisol-d4, Testosterone-d3)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human serum/plasma for calibration standards and quality controls
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a robust method for extracting a wide range of steroids from serum or plasma.
-
Sample Thawing: Thaw human plasma or serum samples on ice.
-
Internal Standard Spiking: To a 250 µL aliquot of serum/plasma, add a precise volume of the internal standard working solution containing this compound and other deuterated standards.
-
Protein Precipitation: Add 750 µL of acetonitrile to the sample. Vortex mix for 5 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant. Vortex mix for 5 minutes.
-
Phase Separation: Allow the layers to separate. The organic (upper) layer contains the steroids.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water).
Caption: Experimental workflow for steroid analysis from biological samples.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument and steroid panel.
Liquid Chromatography (LC) System:
-
System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or similar column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution is necessary to separate the various steroids. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 15.0 | 80 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 35 |
| 20.0 | 35 |
Mass Spectrometry (MS) System:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and its corresponding deuterated internal standard.
Quantitative Data Summary
The following tables provide representative quantitative data for a multi-steroid panel analysis using deuterated internal standards. Note that specific values may vary depending on the instrumentation and exact methodology used.
Table 1: Optimized MRM Transitions and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Internal Standard |
| Cortisone | 361.1 | 163.1 | 121.0 | Cortisone-d2/d8 |
| Cortisol | 363.2 | 121.0 | 91.0 | Cortisol-d4 |
| Testosterone | 289.2 | 97.0 | 109.0 | Testosterone-d3 |
| Progesterone | 315.1 | 97.0 | 109.0 | Progesterone-d9 |
| Androstenedione | 287.1 | 97.0 | 109.1 | Androstenedione-d7 |
| 17-OH Progesterone | 331.2 | 97.0 | 109.0 | 17-OH Progesterone-d8 |
| 11-Deoxycortisol | 347.1 | 109.0 | 97.0 | 11-Deoxycortisol-d2 |
| Corticosterone | 347.1 | 121.1 | 105.1 | Corticosterone-d8 |
Data compiled from multiple sources.
Table 2: Performance Characteristics of the Method
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Cortisone | 0.2 | 100 | 85-115 | <15 |
| Cortisol | 0.5 | 500 | 85-115 | <15 |
| Testosterone | 0.05 | 20 | 85-115 | <15 |
| Progesterone | 0.1 | 50 | 85-115 | <15 |
| Androstenedione | 0.1 | 50 | 85-115 | <15 |
| 17-OH Progesterone | 0.2 | 100 | 85-115 | <15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation. These are representative values and should be established for each specific assay.
Steroid Biosynthesis Pathway
Understanding the relationships between different steroids can be crucial for interpreting quantitative data. The following diagram illustrates a simplified steroid biosynthesis pathway.
Caption: Simplified human steroid biosynthesis pathway.
Conclusion
The use of this compound and other deuterated internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and high-throughput method for the accurate quantification of steroids in biological matrices. The detailed protocols and performance characteristics presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own steroid panel analyses. The inherent accuracy of this methodology is critical for reliable clinical research and the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Multi-Steroid Profiling Assay Incorporating Cortisone-d8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous quantification of multiple steroids, known as multi-steroid profiling, is a powerful tool in endocrinology, clinical chemistry, and pharmaceutical research. It provides a comprehensive snapshot of the steroid metabolome, offering insights into the activity of various biosynthetic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, specificity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays.[1]
A critical aspect of quantitative LC-MS/MS is the use of internal standards to correct for variability during sample preparation and analysis.[2][3] Ideally, a stable isotope-labeled internal standard is used for each analyte. However, for targeted analyses or in situations where a full suite of labeled standards is not available, a single, structurally similar internal standard can be employed.
This application note details a comprehensive protocol for a multi-steroid profiling assay using LC-MS/MS, incorporating Cortisone-d8 as a representative internal standard. The following sections provide detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.
Steroid Biosynthesis Pathways
Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions occurring primarily in the adrenal glands and gonads.[4][5] Understanding these pathways is crucial for interpreting multi-steroid profiling data. The major pathways include the synthesis of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens (e.g., testosterone), and estrogens (e.g., estradiol).
Caption: Overview of the major steroid biosynthesis pathways.
Experimental Protocols
Materials and Reagents
-
Steroid Standards: Cortisol, Cortisone, 11-Deoxycortisol, 17α-Hydroxyprogesterone, Androstenedione, Testosterone, and other steroids of interest (analytical grade).
-
Internal Standard: this compound.
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade).
-
Reagents: Formic acid, Methyl tert-butyl ether (MTBE).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges.
-
Sample Collection Tubes: Polypropylene tubes.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for steroid extraction from serum or plasma.
-
Sample Thawing: Thaw serum/plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of serum/plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity). Vortex briefly.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the steroids with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for steroid analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The following table provides example MRM transitions for a selection of steroids and this compound. These should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 369.2 | 163.1 | 25 |
| Cortisol | 363.2 | 121.1 | 22 |
| Cortisone | 361.2 | 163.1 | 22 |
| 11-Deoxycortisol | 347.2 | 109.1 | 20 |
| 17α-OH-Progesterone | 331.2 | 97.1 | 25 |
| Androstenedione | 287.2 | 97.1 | 22 |
| Testosterone | 289.2 | 97.1 | 25 |
| Progesterone | 315.2 | 97.1 | 25 |
| Aldosterone | 361.2 | 331.1 | 15 |
Data Presentation
The following tables present illustrative quantitative data for a multi-steroid profiling assay. This data is representative of typical assay performance and should be established for each specific laboratory validation.
Table 1: Assay Performance Characteristics
| Analyte | LLOQ (ng/mL) | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Cortisol | 0.5 | 95.2 | 4.5 | 6.8 |
| Cortisone | 0.5 | 98.1 | 3.8 | 5.5 |
| 11-Deoxycortisol | 0.1 | 92.5 | 6.2 | 8.1 |
| 17α-OH-Progesterone | 0.1 | 94.3 | 5.1 | 7.3 |
| Androstenedione | 0.05 | 96.8 | 5.5 | 7.9 |
| Testosterone | 0.05 | 93.9 | 6.8 | 8.5 |
| Progesterone | 0.1 | 97.2 | 4.9 | 6.9 |
| Aldosterone | 0.02 | 90.1 | 8.1 | 10.2 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data is for illustrative purposes only.
Table 2: Example Steroid Concentrations in Healthy Adult Serum (ng/mL)
| Steroid | Male | Female (Follicular Phase) |
| Cortisol | 50 - 250 | 50 - 250 |
| Cortisone | 10 - 50 | 10 - 50 |
| 11-Deoxycortisol | < 1.0 | < 1.0 |
| 17α-OH-Progesterone | 0.2 - 2.0 | 0.2 - 1.0 |
| Androstenedione | 0.5 - 2.5 | 0.5 - 2.0 |
| Testosterone | 2.5 - 9.5 | 0.1 - 0.8 |
| Progesterone | < 1.0 | < 1.0 |
| Aldosterone | 0.03 - 0.16 | 0.03 - 0.16 |
Reference ranges can vary significantly between populations and laboratories. The above values are for illustrative purposes.
Logical Workflow for Data Analysis
The quantification of steroid concentrations is based on the ratio of the analyte peak area to the internal standard (this compound) peak area. A calibration curve is constructed using known concentrations of steroid standards, and the concentrations in unknown samples are interpolated from this curve.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape in Cortisone-d8 LC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the LC-MS analysis of Cortisone-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in LC-MS analysis?
Poor peak shape in liquid chromatography-mass spectrometry (LC-MS) can manifest as peak tailing, fronting, or splitting. The most common causes can be broadly categorized into three areas: issues with the HPLC system, problems related to the mobile phase or sample, and column-related problems.[1] System issues can include improper connections or excessive extra-column volume.[2] Mobile phase and sample problems often involve a mismatch between the sample solvent and the mobile phase, incorrect pH, or sample overload.[3][4] Column issues frequently stem from contamination, voids in the packing material, or general degradation over time.[5]
Q2: Can the deuterium labeling in this compound affect its peak shape?
While significant peak shape distortion due to deuterium labeling alone is uncommon, the "chromatographic isotope effect" can cause deuterated compounds like this compound to have slightly different retention behavior compared to their non-deuterated counterparts. In reversed-phase HPLC, deuterated compounds often elute slightly earlier. This is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. While this primarily affects retention time, it's a factor to be aware of, especially if comparing directly with a cortisone standard.
Q3: Why is the mobile phase pH so critical for the analysis of steroids like this compound?
The pH of the mobile phase is a critical parameter in the chromatography of ionizable compounds, and it can significantly influence selectivity, peak shape, and retention. Cortisone, a steroid, has functional groups that can be affected by pH. For acidic analytes, a lower mobile phase pH can suppress ionization, leading to better retention and peak shape in reversed-phase chromatography. Conversely, for basic analytes, a higher pH might be necessary. Operating at a pH close to the analyte's pKa can lead to multiple ionization states co-existing, which can cause peak splitting or broadening. Therefore, controlling the mobile phase pH with an appropriate buffer is essential for achieving sharp, symmetrical peaks for this compound.
Troubleshooting Guides
Problem 1: Peak Tailing in this compound Analysis
Peak tailing is observed when the latter half of the chromatographic peak is broader than the front half.
// Path for all peaks tailing system_issue [label="Suspect System or Column Inlet Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_frit [label="Check for blocked column inlet frit"]; backflush [label="Backflush or replace frit/column"]; check_connections [label="Check for extra-column volume (fittings, tubing)"];
// Path for only this compound tailing chemical_issue [label="Suspect Chemical Interactions or Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Reduce sample concentration/injection volume"]; check_secondary [label="Secondary silanol interactions"]; adjust_ph [label="Adjust mobile phase pH (e.g., add formic acid)"];
end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> yes_all [label="Yes"]; check_all_peaks -> no_some [label="No"];
yes_all -> system_issue; system_issue -> check_frit; check_frit -> backflush; backflush -> end; system_issue -> check_connections; check_connections -> end;
no_some -> chemical_issue; chemical_issue -> check_overload; check_overload -> end; chemical_issue -> check_secondary; check_secondary -> adjust_ph; adjust_ph -> end; }
Caption: Troubleshooting workflow for split peaks.
Possible Causes and Solutions for Split Peaks
| Possible Cause | Recommended Action | Expected Outcome |
| Strong Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting, particularly for early-eluting peaks. Dissolve the this compound sample in the initial mobile phase composition. | A single, well-defined peak. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This typically affects all peaks in the chromatogram. Replace the column. | Resolution of the split peak into a single peak. |
| Partially Blocked Column Frit | Similar to a column void, a partially blocked inlet frit can distort the sample band, leading to split peaks for all analytes. Attempt to backflush the column. If this fails, replace the column. | A single, symmetrical peak for all compounds. |
| Co-elution with an Interferent | It's possible that the peak is not truly split, but rather this compound is co-eluting with an interfering compound. Review the mass spectra across the entire peak to check for different ion ratios. Adjust the chromatographic method (e.g., gradient, mobile phase) to improve resolution. | Separation of this compound from the interfering peak. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is designed to remove strongly retained contaminants from a reversed-phase column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC system
Procedure:
-
Disconnect the column from the detector to prevent contaminants from entering it.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 acetonitrile:water with formic acid, flush with 50:50 acetonitrile:water).
-
Sequentially flush the column with the following solvents for 20-30 column volumes each:
-
100% HPLC-grade water (to remove salts)
-
100% Isopropanol (a strong, intermediate polarity solvent)
-
100% Acetonitrile
-
-
Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Reconnect the column to the detector and perform a test injection.
Protocol 2: Mobile Phase pH Adjustment and Optimization
This protocol outlines the steps for adjusting the mobile phase pH to improve the peak shape of an ionizable analyte like this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other appropriate buffer components like ammonium formate)
-
Calibrated pH meter
Procedure:
-
Prepare the aqueous component of your mobile phase.
-
Crucially, measure and adjust the pH of the aqueous portion before adding the organic solvent.
-
For this compound on a standard C18 column, a common starting point is to add 0.1% formic acid to the aqueous phase. This will typically result in a pH between 2.5 and 3.0, which is effective at suppressing silanol activity.
-
If peak shape is still not optimal, you can test different pH values. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.
-
Prepare fresh mobile phase daily to ensure reproducibility, as the pH of buffered mobile phases can change over time.
-
Always filter the mobile phase after preparation to remove any particulates that could block the system or column.
References
How to address matrix effects in Cortisone-d8 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Cortisone-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as cortisone, due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1] In the analysis of corticosteroids like cortisone, common matrix components that cause these effects include phospholipids, salts, and endogenous metabolites.[1] When using this compound as an internal standard, it is assumed that it will experience the same matrix effects as the unlabeled cortisone, thus providing a corrective measure. However, significant matrix effects can still impact the overall assay performance.[2]
Q2: What are the primary sources of matrix effects in bioanalytical samples like plasma or urine?
A2: The primary causes of matrix effects in biological samples are endogenous components that are not adequately removed during sample preparation and co-elute with the analyte of interest.[3] For corticosteroid analysis, major contributors include:
-
Phospholipids: Abundant in plasma and serum, these are notoriously problematic for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers can interfere with the ionization process.
-
Proteins: Residual proteins that are not removed during sample preparation can also contribute to matrix effects.
-
Other Endogenous Molecules: Biological fluids like urine and plasma contain a vast number of small molecules that can interfere with the analysis.
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Two common experimental methods to detect and assess matrix effects are post-column infusion and the post-extraction addition.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure standard of the analyte (cortisone) is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal indicates the presence of ion suppression or enhancement at specific retention times.
-
Post-Extraction Addition: This quantitative method compares the signal response of an analyte spiked into a blank, extracted matrix to the response of the same analyte in a neat (pure) solvent. The difference in signal intensity reveals the extent of the matrix effect.
Troubleshooting Guides
Issue: Low or Inconsistent Peak Areas for Cortisone and this compound
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte and internal standard in the mass spectrometer's source.
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting workflow for addressing low or inconsistent peak areas.
Solution 1: Optimize Sample Preparation
A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your corticosteroid analytes. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating corticosteroids from the sample matrix based on their solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler and faster method, PPT may not provide the cleanest extracts compared to SPE or LLE.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this approach is only feasible if the assay has very high sensitivity.
Solution 2: Modify Chromatographic and Mass Spectrometric Conditions
If optimizing sample preparation is not sufficient, adjustments to the LC-MS method can help.
-
Chromatographic Separation: Improving the separation between cortisone and interfering matrix components is crucial.
-
Modify the Gradient: A shallower gradient can improve resolution.
-
Change the Column: Using a column with a different stationary phase can alter selectivity and separate the analyte from interfering peaks.
-
-
Mass Spectrometry Ionization:
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds, including corticosteroids.
-
Issue: Poor Reproducibility and Accuracy
Even with an internal standard, significant and variable matrix effects can lead to poor reproducibility and accuracy.
Logical Flow for Improving Reproducibility and Accuracy
Caption: Logical flow for improving assay reproducibility and accuracy.
Solution 1: Use Matrix-Matched Calibrators
To compensate for consistent matrix effects, prepare calibration standards in the same biological matrix as the samples. This approach helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.
Solution 2: Method of Standard Addition
For samples with highly variable matrix effects, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantifying Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of cortisone and this compound into a pure solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established protocol. After extraction, spike the same known amount of cortisone and this compound into the extracted matrix.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Corticosteroid Cleanup from Plasma
This is a general protocol and may require optimization for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution. Vortex to mix.
-
Condition the SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elute: Elute the cortisone and this compound from the cartridge with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85 - 95 | 60 - 80 (Suppression) | |
| Liquid-Liquid Extraction | 70 - 90 | 80 - 95 (Suppression) | |
| Solid-Phase Extraction | 90 - 105 | 95 - 105 |
Note: Values are generalized from typical corticosteroid assays and may vary depending on the specific matrix and experimental conditions.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Cortisone-d8 Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of Cortisone-d8. It provides troubleshooting guidance and answers to frequently asked questions in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A1: The selection of appropriate MRM transitions is crucial for the specific and sensitive detection of this compound. For positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is typically monitored as the precursor ion. The most common transition involves the fragmentation of the precursor ion to a stable product ion.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: Positive ionization mode is generally preferred for the analysis of corticosteroids like this compound as it typically results in better signal intensity due to efficient electrospray ionization of the positively charged molecules.[1]
Q3: What are the typical starting liquid chromatography (LC) conditions for this compound analysis?
A3: Reversed-phase chromatography using a C18 column is the standard approach for separating this compound.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (commonly methanol or acetonitrile) with a small amount of formic acid (e.g., 0.1%) is typically employed to achieve good chromatographic separation and peak shape.[3][4]
Q4: Why is an internal standard like this compound necessary for accurate quantification?
A4: An internal standard (IS) is essential for accurate and precise quantification in mass spectrometry.[5] A stable isotope-labeled internal standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte (Cortisone). This allows it to co-elute with the analyte and experience similar ionization suppression or enhancement effects, effectively correcting for variations during sample preparation and analysis.
Troubleshooting Guide
Problem: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for this compound. Use the optimized transitions from the table above or re-optimize by infusing a standard solution. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters, including spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas), to maximize the signal for this compound. |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation and enhance ionization in positive ESI mode. |
| Sample Preparation Issues | Evaluate the extraction efficiency of your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inefficient extraction can lead to low analyte recovery. |
| Instrument Contamination | A contaminated ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be degraded or contaminated. Try flushing the column or replace it if necessary. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal. Adjust the gradient profile or the organic solvent-to-water ratio. Ensure the mobile phase is properly degassed. |
| Sample Solvent Mismatch | The solvent used to dissolve the final sample extract should be similar in strength to the initial mobile phase to avoid peak distortion. |
| Secondary Interactions | Unwanted interactions between the analyte and the column stationary phase can cause peak tailing. Consider using a different column chemistry or adjusting the mobile phase pH. |
Problem: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Improve sample cleanup by using a more rigorous extraction method like solid-phase extraction (SPE). Alternatively, adjust the chromatographic conditions to separate the analyte from the interfering peaks. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| System Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants. |
Quantitative Data Summary
Table 1: Optimized Mass Spectrometric Parameters for this compound
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Reference |
| This compound | Positive | 369.2 | 168.0 | 126 | 33 | |
| This compound | Positive | 369.2 | 169.0 | 81 | 31 |
Note: Optimal DP and CE values are instrument-dependent and should be empirically determined.
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol provides a general framework for the analysis of this compound in a biological matrix. Optimization will be required for specific applications and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B (re-equilibration)
-
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
MRM Transitions: As specified in Table 1.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. synnovis.co.uk [synnovis.co.uk]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of Cortisone-d8 Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of the Cortisone-d8 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound signal?
Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is a reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][3] These interfering molecules can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard like this compound should co-elute with the analyte (Cortisone) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, deuteration can sometimes cause a slight shift in retention time. If this separation occurs in a region of the chromatogram with high matrix interference, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.
Q3: What are the common sources of ion suppression for this compound in biological samples?
The primary sources of ion suppression in the analysis of corticosteroids like this compound from biological matrices such as plasma, serum, or urine include:
-
Phospholipids: These are abundant in plasma and serum and are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides that are not removed during sample preparation can co-elute with the analyte and cause suppression.
-
Other Endogenous Molecules: Complex matrices contain numerous small molecules that can interfere with ionization.
-
Exogenous Contaminants: Plasticizers from sample tubes and other contaminants introduced during sample handling can also lead to ion suppression.
Troubleshooting Guide
Issue: My this compound signal is low and variable between samples.
This is a classic indication of ion suppression. Follow these troubleshooting steps to identify and mitigate the issue.
Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water).
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet. This allows the this compound solution to mix with the LC eluent before entering the MS source.
-
-
Procedure:
-
Start the syringe pump and allow the this compound signal to stabilize, which should result in a flat baseline on the mass spectrometer.
-
Set the mass spectrometer to monitor the specific m/z transition for this compound.
-
Inject a blank matrix sample (e.g., a protein-precipitated serum sample that does not contain this compound) onto the LC system.
-
Run your standard chromatographic gradient.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
A drop in the baseline signal indicates a region of ion suppression. If this drop coincides with the retention time of your analyte, it confirms that your this compound signal is being suppressed by co-eluting matrix components.
-
Step 2: Optimizing Sample Preparation
A thorough sample preparation is the most effective way to remove interfering matrix components.
| Sample Preparation Technique | Typical Recovery of this compound | Efficacy in Removing Phospholipids | Efficacy in Removing Salts | Throughput |
| Protein Precipitation (PPT) | 80-95% | Low | Moderate | High |
| Liquid-Liquid Extraction (LLE) | 85-100% | High | High | Medium |
| Solid-Phase Extraction (SPE) | >95% | Very High | Very High | Medium to High |
Note: The values in this table are illustrative and can vary based on the specific protocol and matrix.
This protocol is a general guideline for reversed-phase SPE (e.g., using a C18 cartridge).
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add the internal standard solution containing this compound.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 700 µL of water.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound and other steroids with 1 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Step 3: Optimizing Chromatographic and Mass Spectrometric Conditions
If ion suppression persists after optimizing sample preparation, further adjustments to the LC-MS/MS method can be beneficial.
-
Modify the Gradient: A shallower gradient can improve the separation between this compound and interfering matrix components.
-
Change the Column: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and resolve the analyte from the suppression zone.
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression for corticosteroids compared to Electrospray Ionization (ESI). If available, testing your method with an APCI source is recommended.
-
Optimize Source Parameters: Fine-tuning parameters such as gas flows, temperature, and spray voltage can sometimes help to minimize ion suppression.
-
Use Mobile Phase Additives: The addition of mobile phase modifiers can enhance the ionization of certain compounds. For example, post-column infusion of ammonium fluoride has been shown to significantly increase the signal for 3-keto-Δ4 steroids.
| Steroid Class | Analyte Example | Approximate Signal Enhancement with NH₄F |
| 3βOH-Δ5 steroids | Dehydroepiandrosterone (DHEA) | 122-140% |
| 3-keto-Δ4 steroids | Cortisone, Testosterone | 477-1274% |
Data adapted from a study on multi-steroid profiling.
References
Improving the signal-to-noise ratio for low-level Cortisone-d8 detection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for the detection of low-level Cortisone-d8.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.
Question 1: Why am I observing a low signal or poor sensitivity for this compound?
Answer: Low signal intensity for this compound can stem from several factors, including suboptimal sample preparation, inefficient ionization in the mass spectrometer, or an insufficient amount of the analyte being injected.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal of sample preparation is to concentrate the analyte and remove interfering substances from the sample matrix.[1] For low-level this compound detection, Solid-Phase Extraction (SPE) is often the most effective method for achieving the cleanest samples and, consequently, the lowest detection limits.[2][3] Liquid-Liquid Extraction (LLE) is another robust technique that can provide cleaner extracts than simple protein precipitation.[3]
-
Enhance Ionization Efficiency: The choice of mobile phase additives can significantly impact the ionization of this compound. The use of ammonium fluoride as a mobile phase modifier has been shown to enhance steroid ionization.[4] Additionally, optimizing mass spectrometer source parameters such as spray voltage, gas flows, and temperature is crucial for maximizing the signal.
-
Increase Injection Volume: A straightforward approach to increasing the signal is to inject a larger volume of the sample. However, be mindful that this can potentially lead to peak broadening and may require adjustments to the chromatographic method.
-
Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects compared to Electrospray Ionization (ESI) for corticosteroids and may result in a better signal-to-noise ratio.
Question 2: What is causing high background noise in my chromatogram?
Answer: High background noise can obscure the signal of your analyte, leading to a poor signal-to-noise ratio. Common sources of high background noise include a contaminated LC-MS system, impure solvents or reagents, and electronic interference.
Troubleshooting Steps:
-
System Cleaning: Flush the entire LC system with a series of high-purity solvents to remove any accumulated contaminants. Regularly cleaning the mass spectrometer's ion source, including the cone, needle, and transfer tube, is also essential.
-
Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and reagents to minimize the introduction of contaminants. Prepare fresh mobile phases regularly and avoid topping off old bottles.
-
Check for Leaks: Air bubbles introduced into the system through loose fittings or leaks can cause pressure fluctuations and a noisy baseline.
-
Evaluate Mobile Phase Additives: While additives can enhance ionization, some, like trifluoroacetic acid (TFA), can suppress the MS signal and increase background noise. If you are using additives, ensure they are of high quality and used at the optimal concentration.
Question 3: How can I identify and mitigate matrix effects?
Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing either ion suppression or enhancement. This can lead to inaccurate and irreproducible results.
Troubleshooting Steps:
-
Detection of Matrix Effects: A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this setup, a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds during sample preparation. As mentioned, SPE is highly effective at removing phospholipids and other matrix components that are common sources of ion suppression.
-
Chromatographic Separation: Modify your chromatographic method to separate this compound from the co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase to alter selectivity.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as a ¹³C-labeled version of Cortisone, that co-elutes with the analyte is the most reliable way to compensate for matrix effects. Since this compound is already a deuterated standard, if it is being used as an internal standard for endogenous cortisone, matrix effects should affect both compounds similarly. However, if this compound is the analyte of interest, a different stable isotope-labeled internal standard should be used for accurate quantification.
Question 4: Why am I observing poor peak shapes (e.g., tailing, fronting, or splitting)?
Answer: Distorted peak shapes can compromise the accuracy of integration and quantification. The causes can be related to the analytical column, the mobile phase, or the injection solvent.
Troubleshooting Steps:
-
Column Health: A contaminated or partially blocked column frit can lead to split peaks. A void in the column, which can be caused by high pH mobile phases dissolving the silica, can also result in poor peak shape. Flushing the column or, if necessary, replacing it may resolve the issue.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting or splitting. Whenever possible, the sample should be dissolved in the initial mobile phase.
-
Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can help mitigate these interactions.
-
Extra-Column Volume: Excessive tubing length or volume between the injector and the column, or between the column and the detector, can contribute to peak broadening. Ensure that all connections are made with the appropriate low-volume tubing and fittings.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended sample preparation technique for low-level this compound analysis in plasma or serum?
A1: For achieving the lowest limits of detection for corticosteroids like this compound in biological matrices, Solid-Phase Extraction (SPE) is highly recommended. SPE provides superior sample cleanup by effectively removing phospholipids and other interfering substances, which are major contributors to matrix effects and background noise.
Q2: Which mobile phase additives are best for enhancing this compound signal?
A2: While 0.1% formic acid is a common additive in reversed-phase chromatography for promoting protonation in positive ion mode, some studies have shown that ammonium fluoride can be more effective at enhancing the ionization of steroids, including cortisone. The optimal additive and its concentration should be empirically determined for your specific application.
Q3: What are the typical mass transitions (MRM) for this compound?
A3: The specific mass transitions for this compound can vary slightly depending on the instrument and ionization conditions. However, a common precursor ion would be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. It is essential to optimize the collision energy for each transition to achieve the highest signal intensity. For Cortisone, a common transition is m/z 361.2 -> 163.1. For this compound, the precursor ion would be m/z 369.2. The product ions would be expected to be similar to unlabeled cortisone, but this should be confirmed experimentally.
Q4: Can I use an automated sample preparation system for this compound analysis?
A4: Yes, automated sample preparation systems, such as those that perform SPE or Supported Liquid Extraction (SLE) in a 96-well plate format, are excellent for improving throughput and reproducibility. These systems can significantly reduce sample preparation time and minimize manual errors.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Sample Preparation Technique | Relative Recovery | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate | High | Fast and simple | Prone to significant matrix effects |
| Liquid-Liquid Extraction (LLE) | High | Moderate | Good cleanup, effective for a wide range of steroids | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | High | Low | Excellent cleanup, high analyte concentration, suitable for automation | Can be more expensive and require method development |
| Supported Liquid Extraction (SLE) | High | Low | High reproducibility, easy to automate, avoids emulsion formation | May have limitations with very polar analytes |
Table 2: Lower Limit of Quantitation (LLOQ) for Cortisone with Different Methods
| Analytical Method | Matrix | LLOQ | Reference |
| LC-MS/MS with SPE | Serum | 5 pg/mL | |
| LC-MS/MS with LLE | Serum | 0.69 nmol/L | |
| UPLC-MS/MS with USI source | Saliva | 50 pg/mL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 200 µL of serum, add an appropriate amount of a stable isotope-labeled internal standard (if this compound is the analyte).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Parameters for this compound Analysis
These are starting parameters and will require optimization.
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water (or a low concentration of ammonium fluoride for enhanced sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is typically used to separate steroids. For example, starting at 35% B and increasing to 95% B over several minutes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI) or APCI.
-
MRM Transitions: To be optimized for this compound (precursor ion m/z 369.2).
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Cortisone-d8.
Welcome to the technical support center for the analysis of Cortisone-d8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of this compound, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to inaccurate quantification, as the intensity of the target precursor ion is diminished. For deuterated internal standards like this compound, ISF is particularly problematic as it can cause "cross-talk," where fragments of the internal standard interfere with the signal of the non-labeled analyte (Cortisone).
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The main culprits behind the in-source fragmentation of this compound are excessive energy being transferred to the ions in the electrospray ionization (ESI) source. The key instrumental parameters that contribute to this are:
-
High Cone Voltage (or Declustering/Fragmentor Potential): This voltage accelerates ions, and if set too high, can lead to energetic collisions with gas molecules, causing fragmentation.
-
High Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to induce fragmentation of thermally sensitive molecules like steroids.
Q3: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?
A3: For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions are commonly used for this compound in positive ionization mode:
-
Precursor Ion (Q1): m/z 369.2
-
Product Ion (Q3): m/z 168.0
It is crucial to optimize the collision energy for this transition on your specific instrument to achieve the best sensitivity and specificity.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating in-source fragmentation of this compound during your experiments.
Guide 1: Diagnosing and Minimizing In-Source Fragmentation
If you suspect that in-source fragmentation is affecting your this compound signal, follow this step-by-step guide.
Experimental Protocol: Systematic Evaluation of Cone Voltage and Source Temperature
-
Prepare a Standard Solution: Make a solution of this compound in a solvent mixture that is representative of your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. This will provide a stable signal for optimization.
-
Vary Cone Voltage:
-
Start with a low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in increments (e.g., 5 or 10 V).
-
At each step, record the intensity of the precursor ion (m/z 369.2) and any potential fragment ions.
-
-
Vary Source Temperature:
-
Set the cone voltage to a value that minimizes fragmentation based on the previous step.
-
Begin with a low source temperature (e.g., 100 °C).
-
Incrementally increase the source temperature (e.g., in 25 °C steps).
-
Record the ion intensities at each temperature setting.
-
-
Data Analysis: Plot the intensity of the precursor and fragment ions against the cone voltage and source temperature to identify the optimal conditions that maximize the precursor ion signal while minimizing fragmentation.
Data Presentation: Impact of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | Precursor Ion (m/z 369.2) Intensity (Arbitrary Units) | Fragment Ion Intensity (e.g., m/z 168.0) (Arbitrary Units) | Percent Fragmentation (%) |
| 10 | 95,000 | 5,000 | 5.0 |
| 20 | 120,000 | 8,000 | 6.25 |
| 30 | 150,000 | 15,000 | 9.1 |
| 40 | 130,000 | 45,000 | 25.7 |
| 50 | 90,000 | 80,000 | 47.1 |
| 60 | 50,000 | 110,000 | 68.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the instrument and specific experimental conditions.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and mitigating in-source fragmentation.
Guide 2: LC-MS/MS Method Development for this compound
A robust chromatographic method is essential for accurate quantification and can also help to mitigate matrix effects that might exacerbate in-source fragmentation.
Experimental Protocol: LC-MS/MS Method Optimization
-
Column Selection: A C18 reversed-phase column is a common and effective choice for steroid analysis.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Water with a modifier such as 0.1% formic acid or an ammonium salt (e.g., ammonium formate or ammonium fluoride) to promote ionization.
-
Organic Phase (B): Methanol or acetonitrile with the same modifier as the aqueous phase.
-
Experiment with different modifiers to find the optimal balance between ionization efficiency and chromatographic peak shape.
-
-
Gradient Elution: Develop a gradient elution profile that provides good separation of this compound from other analytes and matrix components. A typical gradient might start with a lower percentage of organic phase and ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate and Column Temperature: Optimize the flow rate based on the column dimensions. Adjusting the column temperature can also influence retention times and peak shapes.
Data Presentation: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V (Instrument Dependent) |
| Source Temperature | 120 °C (Instrument Dependent) |
| Desolvation Temp. | 350 °C (Instrument Dependent) |
| MRM Transition | 369.2 -> 168.0 |
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Technical Support Center: Cortisone-d8 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cortisone-d8 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including temperature, pH, light exposure, enzymatic degradation, and the presence of oxidizing agents.[1] It is crucial to control these factors throughout the sample collection, processing, and storage workflow to ensure the integrity of the analyte.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and urine?
A2: For long-term stability of steroids in plasma, storage at -25°C has been shown to be effective for over 10 years with only insignificant degradation observed for cortisol and testosterone after 3 to 4 years.[2] While specific long-term stability data for this compound is limited, the principles of steroid stability suggest that storage at -20°C or lower is advisable. To minimize degradation, it is recommended to store samples in tightly sealed containers, protected from light.
Q3: Can multiple freeze-thaw cycles affect the stability of this compound in processed samples?
A3: While some studies on endogenous steroids suggest stability for a limited number of freeze-thaw cycles, it is generally recommended to minimize these cycles. Each cycle can potentially accelerate degradation. To avoid this, it is best practice to aliquot samples into single-use volumes before freezing.
Q4: What is deuterium back-exchange and can it affect this compound analysis?
A4: Deuterium back-exchange is a phenomenon where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[2] This can be influenced by factors such as pH and temperature. While the carbon-deuterium bond is generally strong, this potential issue should be considered during method development, especially under harsh sample processing conditions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or Drifting this compound Signal
Potential Cause:
-
Degradation of this compound: The internal standard may be degrading in the processed sample due to enzymatic activity, extreme pH, or exposure to light and elevated temperatures.
-
Deuterium Back-Exchange: Exchange of deuterium atoms with hydrogen from the solvent can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analogue.[2]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability.[3]
Troubleshooting Steps:
-
Evaluate Storage and Handling: Review your sample storage and handling procedures. Ensure samples are stored at appropriate low temperatures and protected from light. Minimize the time samples spend at room temperature during processing.
-
Assess Post-Processing Stability: Conduct experiments to evaluate the stability of this compound in the final processed extract under the conditions of the analytical run. This can involve re-injecting a sample after it has been sitting in the autosampler for a period.
-
Investigate Deuterium Exchange: Prepare a sample of this compound in the final sample solvent and analyze it at different time points to check for any increase in the signal of unlabeled cortisone.
-
Optimize Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in reducing matrix effects.
Issue 2: Poor Peak Shape for this compound
Potential Cause:
-
Chromatographic Issues: Problems with the analytical column, mobile phase composition, or injection solvent can lead to peak tailing, fronting, or splitting.
-
Co-elution with Matrix Components: Interfering substances from the biological matrix eluting at or near the same retention time as this compound can affect its peak shape.
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjust the mobile phase gradient, flow rate, or column temperature to improve peak shape.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can reduce the amount of interfering substances injected onto the column.
Experimental Protocols
Protocol 1: Evaluation of Post-Processing Stability of this compound
Objective: To assess the stability of this compound in the final processed biological sample extract.
Methodology:
-
Process a set of quality control (QC) samples (low, mid, and high concentrations) containing a known amount of this compound.
-
Immediately after processing, inject one set of these QC samples to establish the initial (T=0) concentrations.
-
Store the remaining processed QC samples in the autosampler under the same conditions as a typical analytical run.
-
Re-inject the stored QC samples at various time points (e.g., 4, 8, 12, and 24 hours).
-
Calculate the percentage difference between the initial concentrations and the concentrations at each subsequent time point. A difference of ≤15% is generally considered acceptable.
Protocol 2: Assessment of Deuterium Back-Exchange
Objective: To determine if deuterium back-exchange is occurring with this compound in the analytical solvent.
Methodology:
-
Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a concentration similar to that in the processed samples.
-
Analyze this solution immediately to obtain a baseline measurement of the this compound signal and to check for any presence of unlabeled cortisone.
-
Store the solution at room temperature or the temperature of the autosampler.
-
Re-analyze the solution at regular intervals (e.g., every few hours) over a 24-hour period.
-
Monitor the signal intensity of both this compound and unlabeled cortisone. A significant decrease in the this compound signal accompanied by an increase in the unlabeled cortisone signal would indicate back-exchange.
Quantitative Data Summary
Table 1: Stability of Cortisol in Plasma at Various Temperatures
| Temperature | Duration | Stability |
| Room Temperature | 24 hours | ≥86% stable |
| -20°C | 24 weeks | ≥90% stable |
Data based on the stability of the non-deuterated analogue, cortisol, and serves as an estimate for this compound.
Table 2: Freeze-Thaw Stability of Cortisol in Plasma
| Number of Cycles | Stability |
| 3 | ≥83% stable |
Data based on the stability of the non-deuterated analogue, cortisol.
Visualizations
References
Strategies to reduce background noise in Cortisone-d8 MRM transitions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in Cortisone-d8 Multiple Reaction Monitoring (MRM) transitions.
Troubleshooting Guides
High background noise can significantly compromise the sensitivity and accuracy of your LC-MS/MS analysis. This section provides a step-by-step guide to identifying and resolving common sources of background noise when using this compound as an internal standard.
Issue 1: High Background Noise Across the Entire Spectrum
Possible Causes:
-
A dirty ion source.[1]
Troubleshooting Steps:
-
Solvent and Reagent Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
Sonicate freshly prepared mobile phases to remove dissolved gases.
-
If the issue persists, try using solvents from a different batch or supplier.
-
-
LC System Flush:
-
Disconnect the column and flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to eliminate potential contaminants.
-
Run a blank injection (a vial containing only the mobile phase) to verify if the background noise has decreased.
-
-
Ion Source Cleaning:
-
Visually inspect the ion source for any contamination.
-
Follow the manufacturer's protocol to clean the ion source components.
-
Issue 2: High Background Noise Specific to the this compound MRM Transition
Possible Causes:
-
Contamination of the deuterated standard stock solution.
-
"Cross-talk" from the natural isotopic abundance of the unlabeled cortisone.
-
In-source fragmentation of cortisone.
-
Matrix effects from co-eluting compounds.
Troubleshooting Steps:
-
Purity of Internal Standard:
-
Ensure the use of high-purity this compound (≥98% isotopic enrichment and >99% chemical purity).
-
Properly store the standard to prevent degradation.
-
-
Evaluate Cross-Talk:
-
Analyze a high-concentration sample of unlabeled cortisone without the internal standard.
-
Monitor the MRM transition for this compound to see if a signal is present. If so, chromatographic separation may need to be improved to resolve the two compounds.
-
-
Optimize MS Parameters:
-
Optimize the collision energy and cone voltage to maximize the signal-to-noise ratio for the this compound transition. This can help to minimize in-source fragmentation.
-
-
Mitigate Matrix Effects:
-
Improve sample cleanup procedures. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.
-
Modify the chromatographic method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in an LC-MS/MS system?
A1: Common sources of background noise include contaminated solvents, mobile phase additives, or reagents; buildup of contaminants within the LC system (tubing, injector, pump); a dirty ion source; and matrix effects from the sample itself. Regular maintenance, such as flushing the system and cleaning the ion source, can help minimize these issues.
Q2: Can the this compound internal standard itself be a source of background noise?
A2: Yes. Impurities in the deuterated standard or its degradation products can contribute to background noise. It is crucial to use high-purity standards and store them correctly. Always verify the purity of a new batch of internal standard.
Q3: How can I determine if matrix effects are causing high background noise in my this compound transition?
A3: A post-column infusion experiment can be used to qualitatively assess matrix effects. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting an extracted blank matrix sample. A suppression or enhancement of the this compound signal at specific retention times indicates the presence of matrix effects.
Q4: What are typical MRM transitions for Cortisone and this compound?
A4: The selection of appropriate MRM transitions is critical for specificity and sensitivity. For positive electrospray ionization (ESI), the protonated molecule [M+H]+ is typically chosen as the precursor ion. It is essential to optimize collision energies and other compound-dependent parameters on your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 369.2 | 169.0 | Quantifier |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting cortisone and this compound from serum or plasma to reduce matrix effects.
-
Sample Pre-treatment: To 200 µL of saliva sample, add 20 µL of the this compound internal standard working solution and dilute with 800 µL of water.
-
SPE Cartridge Conditioning: Condition an Oasis PRiME HLB cartridge (3 mL; 60 mg) with methanol followed by water.
-
Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of a water:methanol (95:5, v/v) solution to remove polar interferences.
-
Elution: Elute the analytes with two steps of 500 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Example Liquid Chromatography (LC) Parameters
Reversed-phase chromatography is commonly used for the separation of steroids.
| Parameter | Recommended Condition | Notes |
| Column | C18, e.g., 2.1 x 100 mm, <3 µm particle size | Smaller particle sizes can improve chromatographic efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Ammonium fluoride can also be used to enhance ionization. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile can also be used as the organic modifier. |
| Gradient | A gradient elution is typically employed to achieve good separation from matrix components. | Optimize for best resolution between cortisone and potential interferences. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and particle size. |
| Injection Volume | 20 µL | Can be adjusted to improve sensitivity, but be mindful of potential peak broadening. |
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Optimal Separation of Cortisone and Cortisone-d8
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal column selection and troubleshooting for the chromatographic separation of Cortisone and its deuterated internal standard, Cortisone-d8.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating Cortisone and this compound?
A1: The primary challenge is the potential for a chromatographic isotope effect. Deuterated compounds, like this compound, can sometimes elute slightly earlier than their non-deuterated counterparts.[1][2][3] This can affect accurate quantification if the peaks are not sufficiently resolved or if the integration is not handled correctly. While the mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge ratio, co-elution or near co-elution is ideal for accurate internal standard-based quantification.
Q2: Which type of HPLC/UHPLC column is best suited for this separation?
A2: C18 columns are the most commonly used and are a good starting point for separating Cortisone and this compound.[4] For enhanced selectivity and potentially better resolution of structurally similar steroids, Phenyl and Biphenyl columns are excellent alternatives.[5] The choice will depend on the specific matrix and other analytes in the sample.
Q3: What are the recommended mobile phase compositions?
A3: A reversed-phase approach is standard. Typical mobile phases consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common additive for positive ion mode electrospray ionization (ESI).
Q4: Can I use the same method for different biological matrices like plasma, serum, and urine?
A4: While the core chromatographic principles remain the same, the sample preparation protocol will need to be optimized for each matrix to minimize interferences. For instance, plasma and serum typically require protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and phospholipids that can cause matrix effects.
Q5: How does the particle size of the column packing material affect the separation?
A5: Columns with smaller particle sizes (<3 µm), including superficially porous (solid-core) particles, provide higher efficiency and allow for faster separations at lower backpressures compared to fully porous particles of the same size. This leads to sharper peaks and better resolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent stronger than the mobile phase. | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH.- Reconstitute the sample in a solvent similar in strength to the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure the column is fully equilibrated before injection.- Use a column oven to maintain a stable temperature.- Check the LC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Matrix suppression.- Low sample concentration. | - Optimize MS source parameters (e.g., spray voltage, gas flows).- Consider mobile phase additives like ammonium fluoride to enhance ionization.- Improve sample cleanup to remove interfering matrix components.- Increase injection volume or concentrate the sample. |
| Split Peaks | - Clogged frit or column inlet.- Injection of a large volume of sample in a strong solvent. | - Back-flush the column or replace the frit.- Reduce the injection volume or change the sample solvent. |
| Baseline Noise or Drift | - Contaminated mobile phase or LC system.- Detector lamp aging (for UV detectors).- Insufficient MS source cleaning. | - Prepare fresh mobile phase and purge the system.- Replace the detector lamp if necessary.- Clean the mass spectrometer ion source. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Cortisone and this compound in Human Plasma
This protocol provides a general methodology and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transitions | Cortisone: m/z 361.2 -> 163.1this compound: m/z 369.2 -> 168.0 |
Data Presentation
Table 1: Comparison of Column Chemistries for Steroid Separation
| Column Type | Principle of Separation | Advantages for Cortisone Separation |
| C18 (ODS) | Reversed-phase (hydrophobic interactions) | Well-established for steroid analysis, good retention for moderately polar compounds. |
| Phenyl | Reversed-phase with π-π interactions | Offers alternative selectivity for compounds with aromatic rings, potentially resolving closely eluting steroids. |
| Biphenyl | Reversed-phase with enhanced π-π interactions | Provides unique selectivity and increased retention for aromatic and moderately polar analytes, useful for separating structural isomers. |
| PFP (Pentafluorophenyl) | Reversed-phase with polar, aromatic, and hydrophobic interactions | Can provide unique selectivity for polar and aromatic compounds. |
Table 2: Example MRM Transitions for Cortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisone | 361.2 | 163.1 |
| This compound | 369.2 | 168.0 |
Visualization
Caption: Workflow for column selection and method development.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Cortisone-d8 Based Assays in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and regulated drug development, the validation of analytical methods is a cornerstone for ensuring data integrity and reliability. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a Cortisone-d8 internal standard for the quantification of cortisone, benchmarked against alternative analytical approaches. The validation parameters discussed are in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation Guidance.[1][2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in LC-MS/MS assays to compensate for variability during sample processing and analysis.[4][5] This guide will delve into the performance characteristics of a this compound based method and compare it with methods employing other internal standards or alternative analytical techniques.
Performance Comparison of Cortisone Quantification Methods
The selection of an appropriate analytical method and internal standard is critical for achieving accurate and precise quantification of cortisone in biological matrices. The following tables summarize the performance of an LC-MS/MS method using this compound as an internal standard against an alternative LC-MS/MS method with a different internal standard and a conventional immunoassay.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Analog IS (e.g., Prednisone) | Immunoassay | FDA Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | Assay Dependent | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% | < 20% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 20% | ±15% (±20% at LLOQ) |
| Selectivity | High (mass-based) | High (mass-based) | Potential for cross-reactivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | Minimal (compensated by IS) | Variable | Significant | Controlled and minimized |
| Throughput | High | High | Moderate to High | - |
Table 2: Example Validation Data for a this compound Based LC-MS/MS Assay
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Cortisone | 0.25 | 0.25 - 500 | ≤ 5.9 | ≤ 3.2 | 98.0 - 106.0 |
This data is representative and compiled from published validated methods.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis in a this compound based LC-MS/MS assay.
Sample Preparation: Supported Liquid Extraction (SLE)
-
To 100 µL of plasma, serum, or urine sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex the samples for 10 seconds to mix.
-
Load the entire sample onto a 96-well SLE plate.
-
Apply a brief pulse of vacuum to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 1.6 mL of methyl tert-butyl ether (MTBE) to each well.
-
Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cortisone: Precursor ion (Q1) m/z 361.2 -> Product ion (Q3) m/z 163.1
-
This compound: Precursor ion (Q1) m/z 369.2 -> Product ion (Q3) m/z 168.1
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Visualizing the Validation Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the bioanalytical method validation process as per FDA guidelines and the hierarchical relationship of the validation parameters.
Caption: A flowchart illustrating the typical workflow for bioanalytical method validation.
Caption: A diagram showing the key parameters for bioanalytical method validation.
Conclusion
The validation of bioanalytical methods is a critical regulatory requirement for drug development. An LC-MS/MS method employing a this compound internal standard demonstrates high sensitivity, specificity, accuracy, and precision for the quantification of cortisone, aligning well with the stringent criteria set forth by the FDA. The use of a stable isotope-labeled internal standard is instrumental in mitigating the variability associated with complex biological matrices. While other methods, such as immunoassays, have their applications, they may lack the specificity and robustness of mass spectrometry-based approaches. This guide provides a framework for researchers and scientists to understand and implement a validated this compound based assay in their studies, ensuring the generation of high-quality, defensible data.
References
A Head-to-Head Battle for Accuracy: Cross-Validation of Cortisone Measurement by LC-MS and Immunoassay
In the precise world of bioanalysis, the accurate quantification of steroid hormones like cortisone is paramount for researchers and clinicians in drug development and diagnostics. While immunoassays have long been a workhorse for their convenience, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its superior specificity and accuracy. This guide provides an objective comparison of these two methodologies for cortisone measurement, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
The core of the LC-MS/MS method's accuracy for cortisone quantification lies in the use of a stable isotope-labeled internal standard, such as Cortisone-d8. This internal standard, which is chemically identical to cortisone but has a higher mass due to the deuterium atoms, is added to the sample at a known concentration at the beginning of the workflow. It co-purifies with the endogenous cortisone and experiences the same ionization effects in the mass spectrometer. By measuring the ratio of the signal from the analyte (cortisone) to the signal from the internal standard (this compound), the method can correct for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise results.
Immunoassays, on the other hand, rely on the specific binding of an antibody to the target analyte. While convenient and often high-throughput, a significant drawback of immunoassays is their susceptibility to cross-reactivity. Structurally similar molecules, such as other endogenous steroids or drug metabolites, can also bind to the antibody, leading to overestimated and inaccurate measurements.[1][2][3][4] This is a critical consideration in complex biological matrices where a variety of steroids may be present.
Comparative Analysis of Performance
The superiority of LC-MS/MS over immunoassays in terms of analytical performance is well-documented.[5] LC-MS/MS methods consistently demonstrate better linearity, accuracy, precision, and a lower limit of quantification (LOQ). For instance, a validated LC-MS/MS method for urinary free cortisol and cortisone showed excellent linearity (r > 0.99) and low intra- and inter-day imprecision (<10%). In contrast, immunoassays can show significant positive bias when compared to LC-MS/MS, often due to cross-reactivity. Studies have shown that immunoassay measurements of cortisol can be up to 2.39-fold higher than those obtained by LC-MS/MS.
| Performance Parameter | LC-MS/MS with this compound | Immunoassay | Key Advantages of LC-MS/MS |
| Specificity | Very High (distinguishes between structurally similar steroids) | Variable (prone to cross-reactivity with other steroids and metabolites) | High confidence in the identity and quantity of the measured analyte. |
| Accuracy | High (due to the use of an internal standard like this compound) | Can be compromised by cross-reactivity, leading to overestimation. | More reliable data for critical decision-making in research and clinical settings. |
| Precision (%CV) | Typically <15% (often <10%) | Can be higher and more variable. | Greater reproducibility of results. |
| Linearity (r²) | Typically >0.99 | Variable, may require more complex curve fitting. | Wider dynamic range for accurate quantification across different concentrations. |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL levels) | Generally higher than LC-MS/MS. | Ability to measure low physiological or pathological concentrations. |
| Throughput | Can be high with modern automated systems. | Generally high, especially with automated platforms. | LC-MS/MS throughput is continuously improving. |
| Cost per Sample | Initially higher due to instrument cost, but can be lower for large batches. | Generally lower. | Long-term cost-effectiveness for high-volume testing. |
| Method Development | More complex and requires specialized expertise. | Simpler, often available as commercial kits. | Greater flexibility to develop multiplexed assays for multiple analytes. |
Experimental Workflows and Methodologies
The experimental workflows for LC-MS/MS and immunoassay are fundamentally different, which contributes to their distinct performance characteristics.
LC-MS/MS Method Using this compound
A typical LC-MS/MS workflow for cortisone analysis involves several key steps:
-
Sample Preparation: A known amount of the internal standard, this compound, is added to the biological sample (e.g., serum, plasma, urine). This is followed by a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like proteins and phospholipids.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 analytical column is commonly used to separate cortisone and this compound from other matrix components based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to specifically monitor the mass transitions of both cortisone and this compound. This highly selective detection method, known as multiple reaction monitoring (MRM), ensures that only the target analytes are measured.
-
Quantification: The concentration of cortisone in the original sample is determined by calculating the ratio of the peak area of cortisone to the peak area of the this compound internal standard and comparing this to a calibration curve.
Immunoassay Method
Immunoassay procedures for cortisone are typically based on the principle of competitive binding and are often available as commercial ELISA kits.
-
Sample Incubation: The sample is added to a microplate well that is pre-coated with an antibody specific to cortisone. A known amount of enzyme-labeled cortisone (conjugate) is also added.
-
Competitive Binding: The endogenous cortisone in the sample and the enzyme-labeled cortisone compete for binding to the limited number of antibody sites on the well.
-
Washing: The well is washed to remove any unbound sample and conjugate.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the amount of cortisone in the original sample.
-
Detection: The absorbance is read using a microplate reader, and the concentration of cortisone is determined by comparing the absorbance to a standard curve.
The Underlying Principles: Specificity vs. Affinity
The fundamental difference between LC-MS/MS and immunoassays lies in their principles of detection, which directly impacts their specificity.
LC-MS/MS achieves its high specificity through a multi-dimensional separation and detection process. The liquid chromatography step first separates compounds based on their chemical properties. Then, the tandem mass spectrometer acts as a highly specific filter, selecting molecules based on their unique mass-to-charge ratio and their specific fragmentation pattern. This makes it highly unlikely for an interfering compound to have the same retention time, the same precursor ion mass, and the same fragment ion mass as the target analyte.
Immunoassays, in contrast, rely on the three-dimensional fit between an antibody and the antigen (cortisone). While antibodies can be highly specific, the potential for cross-reactivity with structurally similar molecules is a well-known limitation. This is particularly relevant for steroid analysis, as many endogenous and exogenous steroids share a common core structure.
Conclusion: Choosing the Right Tool for the Job
For researchers and drug development professionals who require the highest level of accuracy, specificity, and confidence in their data, the LC-MS/MS method with a deuterated internal standard like this compound is the unequivocal choice for cortisone quantification. While immunoassays offer a convenient and high-throughput option for screening purposes, their inherent susceptibility to cross-reactivity can lead to inaccurate results, potentially impacting critical decisions in research and clinical development. The initial investment in LC-MS/MS instrumentation and method development is often justified by the generation of reliable and defensible data, which is the cornerstone of robust scientific research and successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. SAT-355 Comparison of Two Serum Cortisol Immunoassays versus Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cortisone-d8 versus Cortisone-d4 as Internal Standards for Cortisol Analysis
In the realm of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of Cortisone-d8 and Cortisone-d4, not as direct competitors for cortisol analysis, but in their appropriate roles as internal standards, guiding researchers and drug development professionals toward best practices in steroid hormone quantification.
While the query specifically asks for a comparison of this compound versus Cortisone-d4 for cortisol analysis, it is crucial to note that the ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, for cortisol analysis, Cortisol-d4 is the scientifically preferred internal standard. This compound is the appropriate internal standard for the quantification of cortisone. This guide will, therefore, compare the utility of the correct analyte-analog internal standard (Cortisol-d4 for cortisol) against the less ideal, structurally similar molecule (a deuterated cortisone for cortisol), and present performance data for each in their respective, correct applications.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard is to introduce a known quantity of a compound that is chemically identical to the analyte but has a different mass. This standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.
Caption: Experimental workflow for cortisol quantification using a deuterated internal standard.
Performance Characteristics: Cortisol-d4 for Cortisol Analysis
Using a deuterated version of the analyte itself, such as Cortisol-d4 for cortisol, is the gold standard. This approach ensures the most similar chemical and physical properties between the analyte and the internal standard, leading to optimal correction for analytical variability.
Data Presentation
| Performance Parameter | Cortisol-d4 for Cortisol Analysis | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL to 0.75 nmol/L | [1][2] |
| Linearity (r²) | >0.999 | [1][3] |
| Intra-assay Precision (%CV) | < 8.9% | [2] |
| Inter-assay Precision (%CV) | < 6.2% | |
| Accuracy | 85-114% | |
| Recovery | >89% |
Performance Characteristics: this compound for Cortisone Analysis
While not the ideal internal standard for cortisol, examining the performance of this compound for its correct analyte, cortisone, provides insight into its robustness as a deuterated standard. Methods that simultaneously measure cortisol and cortisone often use a panel of deuterated standards, with Cortisol-d4 for cortisol and this compound for cortisone.
Data Presentation
| Performance Parameter | This compound for Cortisone Analysis | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL to 0.50 nmol/L | |
| Linearity (r²) | >0.999 | |
| Intra-assay Precision (%CV) | < 6.5% | |
| Inter-assay Precision (%CV) | < 5.4% | |
| Accuracy | 94.1-108% | |
| Recovery | Data not explicitly available for this compound, but methods using it for cortisone show high overall recovery. |
Key Considerations for Selecting an Internal Standard
The choice of internal standard can significantly impact assay performance. Here are the critical factors to consider:
Caption: Logical relationships in selecting an ideal internal standard.
Using a non-analogous internal standard, such as a deuterated cortisone for cortisol, can introduce variability due to potential differences in chromatographic retention times and ionization efficiencies, which may not perfectly mirror those of the analyte.
Experimental Protocols
The following are generalized experimental protocols for the analysis of cortisol and cortisone using their respective deuterated internal standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum, add 10 µL of an internal standard working solution containing Cortisol-d4 and this compound in methanol.
-
Vortex mix for 30 seconds.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10-20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for cortisol, cortisone, Cortisol-d4, and this compound.
Conclusion
For the accurate and precise quantification of cortisol, Cortisol-d4 is the superior internal standard. While this compound is an excellent internal standard for cortisone, its use for cortisol analysis is not recommended due to potential differences in physicochemical properties that can compromise data quality. When developing methods for steroid analysis, researchers should adhere to the principle of using a stable isotope-labeled analog of the specific analyte of interest. The data presented in this guide, derived from various studies, consistently demonstrates that the use of the correct analyte-analog internal standard yields reliable and robust analytical methods.
References
The Analytical Edge: A Comparative Guide to Cortisone-d8 and Other Deuterated Steroid Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Cortisone-d8 with other commonly used deuterated steroid standards, including Testosterone-d3, Progesterone-d9, and Estradiol-d5. By presenting key performance data from various studies, this document aims to facilitate an informed selection of internal standards for mass spectrometry-based assays.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1] Deuterated standards, in which hydrogen atoms are replaced by deuterium, are widely used due to their chemical similarity to the analyte of interest, allowing them to co-elute and experience similar matrix effects.[2] While the consensus is that SIL-IS, including deuterated standards, are superior to structural analogs, the specific choice of a deuterated standard can still impact assay performance.[1][3]
Performance Data Overview
The following table summarizes key quantitative performance parameters for this compound and other deuterated steroid standards, compiled from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation studies. It is important to note that these values are method-dependent and can vary based on the sample matrix, extraction procedure, and instrumentation.
| Deuterated Standard | Analyte | Matrix | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| This compound | Cortisone | Urine | > 0.99 | < 10% | < 10% | Not explicitly stated, but trueness was within 15%[4] |
| This compound | Cortisone | Saliva | Not Stated | Not Stated | Not Stated | Not Stated |
| Testosterone-d3 | Testosterone | Serum | > 0.99 | Not Stated | Not Stated | Not Stated |
| Testosterone-d3 | Testosterone | Serum | Not Stated | Not Stated | Not Stated | Not Stated |
| Progesterone-d9 | Progesterone | Rabbit Plasma | > 0.99 (1-200 ng/mL) | < 5.5% | < 5.5% | 86.0% - 103% |
| Progesterone-d9 | Progesterone | Rat Plasma | > 0.99 (0.05-20 ng/mL) | < 6.7% | < 6.7% | Not Stated |
| Estradiol-d5 | 17β-Estradiol | Human Serum | Not Stated | 1.3% - 7.2% | 1.3% - 7.2% | Not Stated, but accuracy was within 95.7% - 112.1% |
Key Considerations for Selecting a Deuterated Standard
The choice of a deuterated internal standard should be guided by several factors:
-
Analyte Matching: The internal standard should be the deuterated analog of the specific analyte being quantified to ensure the most similar physicochemical behavior.
-
Degree and Position of Deuteration: The number and location of deuterium atoms can sometimes lead to slight differences in chromatographic retention time compared to the unlabeled analyte. It is crucial to validate that any chromatographic shift does not impact the accuracy of quantification.
-
Isotopic Purity: The isotopic purity of the standard is critical to avoid interference with the analyte's signal.
-
Stability: The deuterium label should be stable and not prone to exchange under the analytical conditions used.
Experimental Protocols
A typical experimental workflow for the quantification of steroids in a biological matrix using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (General Protocol)
-
Spiking: An aliquot of the biological sample (e.g., serum, plasma, urine) is spiked with a known concentration of the deuterated internal standard solution.
-
Protein Precipitation: For serum or plasma samples, proteins are typically precipitated by adding a solvent such as acetonitrile. The sample is then vortexed and centrifuged.
-
Extraction: The supernatant containing the analyte and internal standard is transferred. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed to further purify the sample and concentrate the analytes.
-
Reconstitution: The extracted sample is evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system. A reversed-phase C18 column is commonly used for steroid separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard based on their specific precursor-to-product ion transitions.
Visualizing the Workflow and Rationale
The following diagrams illustrate a typical bioanalytical workflow and the logic behind using a deuterated internal standard.
Bioanalytical workflow for steroid quantification.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cortisone Quantification by LC-MS/MS
This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortisone, based on published inter-laboratory comparison data. The primary source for this comparison is the HarmoSter study, which evaluated the reproducibility of steroid measurements among eight European centers.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize cortisone quantification and are interested in the comparability and reliability of these methods across different laboratories. Cortisone-d8 is a commonly used internal standard in such assays to ensure accuracy.
Data Presentation: Performance of Cortisone Quantification
The following table summarizes the inter-laboratory comparison results for cortisone quantification using LC-MS/MS as reported in the HarmoSter study.[1][2] This data provides insight into the precision and bias that can be expected between different laboratories performing this analysis.
| Performance Metric | Result | Participating Laboratories (n) | Key Findings |
| Intra-laboratory Imprecision (CV%) | 2.7% - 12.8% | 8 | Represents the variability of measurements within a single laboratory. Three of the eight laboratories exceeded the maximum allowable imprecision.[1] |
| Median Inter-laboratory Imprecision (CV%) | 6.2% | 8 | Indicates the overall variability of measurements between the participating laboratories. |
| Median Laboratory Bias | -4.0% to 6.5% | 8 | Shows the systematic deviation of each laboratory's results from the median of all laboratories. Few cases exceeded the total allowable error. |
Note: CV refers to the Coefficient of Variation. The performance specifications were derived from 11-deoxycortisol biological variation.
Experimental Protocols
The HarmoSter study noted that participating laboratories utilized their own laboratory-developed tests. While specific protocols varied, a general workflow for the quantification of cortisone in human serum by LC-MS/MS using a deuterated internal standard like this compound is outlined below. This representative protocol is synthesized from the methodologies described in the study's supplementary materials and other relevant literature.
1. Sample Preparation
-
Internal Standard Spiking: Serum samples are first spiked with a solution of this compound at a known concentration. This internal standard accounts for variability during sample processing and analysis.
-
Protein Precipitation and Liquid-Liquid Extraction: Proteins in the serum are precipitated, typically using a solvent like methanol or acetonitrile. This is followed by liquid-liquid extraction (e.g., with diethyl ether or methyl tert-butyl ether) to isolate the steroids from the bulk of the sample matrix.
-
Evaporation and Reconstitution: The organic solvent layer containing the steroids is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and methanol).
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The steroids are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both cortisone and the this compound internal standard are monitored. This highly selective detection method ensures accurate quantification even in complex biological matrices.
-
Cortisone Transition (Example): m/z 361.2 → 163.1
-
This compound Transition (Example): m/z 369.2 → 169.1
-
-
Quantification: The concentration of cortisone in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of cortisone.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of cortisone using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Cortisone Quantification by LC-MS/MS.
Alternatives and Comparisons
While LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity, immunoassays are also widely used, particularly in routine clinical diagnostics, as they are often more cost-effective and have higher throughput. However, inter-laboratory and inter-method comparisons have consistently shown greater variability and potential for cross-reactivity with immunoassays compared to LC-MS/MS.
The data from the HarmoSter study demonstrates that even with a highly specific method like LC-MS/MS, there is still measurable variability between laboratories. This highlights the importance of laboratory-specific validation, participation in external quality assessment schemes (such as those offered by UK NEQAS or INSTAND), and efforts towards standardization of methods to ensure comparability of results. The use of a common, traceable calibrator and participation in proficiency testing are key steps in improving the harmonization of steroid hormone measurements.
References
Linearity, accuracy, and precision of Cortisone-d8 calibration curves.
A deep dive into the linearity, accuracy, and precision of Cortisone-d8 calibration curves for researchers, scientists, and drug development professionals.
In the precise world of bioanalytical mass spectrometry, the choice of an internal standard is critical for achieving accurate and reliable quantification of target analytes. For the measurement of cortisone, a key steroid hormone, stable isotope-labeled internal standards are the gold standard. Among these, this compound has emerged as a robust option. This guide provides an objective comparison of the performance of this compound calibration curves, supported by experimental data, and offers insights into its standing against other common alternatives.
Performance Characteristics: A Comparative Overview
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, ensuring accurate correction for any variations. Deuterated standards, such as this compound, are favored for their close physicochemical similarity to the endogenous analyte. The following table summarizes the performance characteristics of analytical methods employing this compound and other deuterated internal standards for cortisone quantification.
| Performance Parameter | This compound | Cortisone-d2 | Cortisone-d4 | ¹³C-labeled Cortisone |
| Linearity (R²) | > 0.99[1][2] | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[2][3] | 0.69 nmol/L[4] | Not explicitly reported for cortisone alone | Generally offers high sensitivity |
| Intra-Assay Precision (%CV) | < 10% | Data not readily available in direct comparison | < 10% (as part of a steroid panel) | High precision expected |
| Inter-Assay Precision (%CV) | < 10% | Data not readily available in direct comparison | < 10% (as part of a steroid panel) | High precision expected |
| Accuracy (% Bias) | Within ±15% | Data not readily available in direct comparison | Data not readily available in direct comparison | High accuracy expected |
| Recovery | Not explicitly reported | Data not readily available | >89% (as part of a steroid panel) | High and consistent recovery expected |
| Chromatographic Co-elution | Excellent | Potential for slight chromatographic shift | Good | Virtually identical to unlabeled cortisone |
| Isotopic Stability | Generally stable | Prone to back-exchange in certain positions | Generally stable | Highly stable |
Note: The presented data is compiled from various sources and represents typical performance. Actual values may vary depending on the specific analytical method, instrumentation, and laboratory conditions.
The Gold Standard: Why this compound Shines
The data indicates that methods employing this compound as an internal standard achieve excellent linearity, sensitivity, precision, and accuracy for the quantification of cortisone. Its high degree of deuteration contributes to its stability and minimizes the risk of isotopic exchange, a potential issue with lower-deuterated standards like Cortisone-d2.
While ¹³C-labeled cortisone is considered the superior choice due to its virtually identical chemical and physical properties to the unlabeled analyte, this compound offers a cost-effective and readily available alternative that provides robust and reliable results for most research and drug development applications. The choice between these standards often depends on the specific requirements of the assay, including the need for the absolute highest level of accuracy and the available budget.
Experimental Workflow: Generating a Cortisone Calibration Curve
A robust and reproducible experimental protocol is fundamental to achieving high-quality data. Below is a detailed methodology for generating a cortisone calibration curve using this compound as an internal standard, based on common practices in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: A typical workflow for cortisone quantification using LC-MS/MS with an internal standard.
Detailed Experimental Protocol
1. Preparation of Standards and Samples:
-
Calibration Standards: Prepare a stock solution of cortisone in a suitable solvent (e.g., methanol). Serially dilute the stock solution to create a series of calibration standards covering the desired concentration range (e.g., 0.25 to 500 ng/mL). The calibration matrix should ideally match the biological matrix of the samples (e.g., steroid-free serum or urine).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 200 ng/mL).
-
Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma or urine), calibration standard, or quality control (QC) sample, add a fixed volume of the this compound internal standard working solution.
2. Extraction:
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile, to the samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant can be further purified using LLE with a suitable organic solvent (e.g., ethyl acetate) or by passing it through an SPE cartridge to remove interfering substances.
-
Evaporation and Reconstitution: The final extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is employed to separate cortisone from other endogenous compounds.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard technique for steroid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the specific precursor-to-product ion transitions for both cortisone and this compound.
-
4. Data Analysis:
-
The peak areas of cortisone and this compound are integrated.
-
The ratio of the peak area of cortisone to the peak area of this compound is calculated for all standards and samples.
-
A calibration curve is generated by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically applied.
-
The concentration of cortisone in the unknown samples is then calculated from the regression equation of the calibration curve.
Conclusion
This compound stands as a highly reliable and robust internal standard for the quantitative analysis of cortisone by LC-MS/MS. Its performance in terms of linearity, accuracy, and precision is well-documented and comparable to other deuterated internal standards. While ¹³C-labeled standards may offer a theoretical advantage in terms of mimicking the native analyte, this compound provides a practical and cost-effective solution for achieving high-quality, reproducible data in a wide range of applications, from clinical research to pharmaceutical development. The selection of an appropriate internal standard, coupled with a well-validated experimental protocol, is paramount for ensuring the integrity and reliability of bioanalytical results.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
Assessing the Recovery of Cortisone-d8 Across Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids is paramount. This guide provides a comparative assessment of Cortisone-d8 recovery in various biological matrices, offering insights into the performance of different extraction methodologies. The data presented is compiled from various analytical studies to aid in the selection of the most appropriate sample preparation technique for your research needs.
The use of deuterated internal standards, such as this compound, is a standard practice in mass spectrometry-based bioanalysis to correct for analyte losses during sample preparation and instrumental analysis. The recovery of the internal standard is a critical parameter for ensuring the accuracy and reliability of the analytical method. This guide explores three common extraction techniques: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation (PPT), and their impact on the recovery of this compound from different biological sources.
Comparative Recovery of Corticosteroids
The following table summarizes the recovery data for corticosteroids, including methods that utilize this compound as an internal standard, from different biological matrices using various extraction techniques. It is important to note that the recovery of the internal standard is expected to be representative of the analyte of interest.
| Biological Matrix | Extraction Method | Analytes | Average Recovery (%) | Reference |
| Human Serum/Plasma | Solid-Phase Extraction (SPE) | 8 Corticosteroids | 87 - 101 | [1] |
| Human Serum | Solid-Phase Extraction (SPE) | 11 Steroids | 42 - 95 | [2] |
| Rat Plasma | Solid-Phase Extraction (SPE) | Cortisol and Cortisone | ~80 | [3] |
| Human Plasma | Supported Liquid Extraction (SLE) | 12 Endogenous Steroids | 73.5 - 111.9 | [4] |
| Plasma | Protein Precipitation (PPT) | Corticosteroids | 93 - 107 | [5] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and adapting these techniques. Below are the generalized protocols for each of the key extraction methods cited, along with visual workflows.
Solid-Phase Extraction (SPE)
SPE is a widely used technique that provides clean extracts and high analyte concentration by partitioning analytes between a solid sorbent and a liquid mobile phase. For corticosteroids, reversed-phase sorbents like C18 are commonly employed.
Experimental Protocol:
-
Sample Pre-treatment: To 100 µL of serum, add 10 µL of the internal standard solution (this compound). Precipitate proteins by adding 200 µL of methanol, vortex for 30 seconds, and then centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant with 700 µL of water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Ensure the sorbent does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the corticosteroids with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water containing 0.1% formic acid for LC-MS/MS analysis.
Supported Liquid Extraction (SLE)
SLE is analogous to traditional liquid-liquid extraction (LLE) but is performed in a 96-well plate format, which helps to avoid emulsion formation.
Experimental Protocol:
-
Sample Pre-treatment: Dilute 200 µL of plasma with water containing 0.1% formic acid (v/v). Add the isotopically labelled internal standards, including this compound.
-
Sample Loading: Load the pre-treated plasma onto a 96-well SLE plate and allow it to absorb for 5 minutes.
-
Elution: Add the extraction solvent (e.g., dichloromethane and isopropanol) and allow it to flow through the plate, collecting the eluate. This step is often automated.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from biological samples. It is often used for high-throughput analysis.
Experimental Protocol:
-
Precipitation: To precipitate proteins, a solution of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile) is added to the biological matrix.
-
Vortexing: The samples are vortexed vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: The mixture is then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the analytes and internal standard, is carefully collected for direct injection or further processing before LC-MS/MS analysis.
Conclusion
The choice of extraction method for this compound and other corticosteroids is dependent on the specific requirements of the assay, including the biological matrix, desired level of cleanliness, throughput needs, and available instrumentation. Solid-Phase Extraction generally offers the cleanest extracts and high recovery, making it a "gold standard" for many applications. Supported Liquid Extraction provides a high-throughput alternative to traditional LLE with excellent recovery. Protein Precipitation is the simplest and fastest method, suitable for high-throughput screening, although it may result in less clean extracts compared to SPE and SLE. The data and protocols presented in this guide provide a foundation for selecting and optimizing a sample preparation method for the accurate and reliable quantification of corticosteroids in your research.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. itspsolutions.com [itspsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Cortisone-d8 in Analytical Assays: A Performance Comparison Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of corticosteroids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Cortisone-d8's performance with other alternatives, supported by experimental data from various analytical method validations.
Stable isotope-labeled internal standards are the gold standard in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are critical for correcting variations during sample preparation, instrument response, and matrix effects.[1] Deuterated standards, such as this compound, are often preferred as they closely mimic the physicochemical properties of the endogenous analyte, cortisone.[1]
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be naturally present in the biological matrix being analyzed.[2] The following table summarizes the performance characteristics of analytical methods employing this compound and other deuterated internal standards for the quantification of cortisone and related corticosteroids. The data is compiled from several validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Lower Limit of Quantification (LLOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) |
| This compound | Cortisone, Cortisol | 0.6 - 6 nmol/L | 1.2 - 6.0% | 3.4 - 6.2% | 94.8 - 108% |
| Cortisol-d4 | Cortisol, Cortisone | 6 - 7 nmol/L | 0.6 - 7.3% | 5.7 - 16% | 95.2 - 114% |
| Cortisone-d2 | Cortisone | Not Specified | Not Specified | Not Specified | Not Specified |
| Corticosterone-d8 | Corticosterone, Cortisol, etc. | Not Specified | <10% (intraday) | <15% (interday) | 80 - 116% |
Data compiled from multiple sources.[3][4] Note that performance characteristics can vary based on the specific matrix, instrumentation, and overall method protocol.
The data indicates that methods employing highly deuterated internal standards like this compound and Cortisol-d4 achieve excellent sensitivity, precision, and accuracy for the quantification of cortisone and cortisol. For the exclusive analysis of cortisone, a highly deuterated version like this compound is theoretically the most appropriate choice due to the closest possible physicochemical match.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below is a representative experimental protocol for the analysis of cortisone and cortisol in human urine using a deuterated internal standard like this compound.
1. Sample Preparation (Protein Precipitation):
-
To a urine sample, add a solution containing the deuterated internal standards (e.g., this compound and Cortisol-d4).
-
Add three volumes of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is then transferred for analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol is commonly used.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Quantification:
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Visualizing Analytical Workflow and Biological Context
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for corticosteroid analysis using an internal standard and the biological signaling pathway of cortisone.
Caption: A typical experimental workflow for cortisone analysis.
Cortisone itself is a biologically inactive prohormone. Its physiological effects are mediated through its conversion to the active glucocorticoid, cortisol.
Caption: The biological signaling pathway of cortisone.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an isotope-selective high-performance liquid chromatography detector using chemical-reaction-interface mass spectrometry: application to deuterated cortisol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Justification for using Cortisone-d8 over a structural analog internal standard.
In the precise world of bioanalytical chemistry, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), this guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Cortisone-d8, and a structural analog for the quantification of cortisone. The evidence overwhelmingly supports the use of this compound as the superior choice for robust and defensible bioanalytical data.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative LC-MS assays.[1][2] this compound, in which eight hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to cortisone. This near-perfect analogy ensures that it experiences the same variations during sample preparation, chromatography, and ionization as the analyte of interest.[2] Consequently, it can more effectively compensate for matrix effects and other sources of analytical variability, leading to more accurate and precise results.[2][3]
Structural analogs, while sometimes more readily available and less expensive, possess different physicochemical properties from the analyte. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency, particularly in complex biological matrices. Such disparities can result in incomplete correction for analytical variability and compromise the integrity of the quantitative data.
Performance Data Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance characteristics of a bioanalytical method for cortisone using this compound versus a structural analog as the internal standard. The data is based on established principles and comparative studies of SIL and structural analog internal standards for other analytes.
| Performance Parameter | This compound (SIL) | Structural Analog | Justification |
| Accuracy (% Mean Bias) | Closer to 100% (e.g., 100.3%) | Potential for significant bias (e.g., 96.8%) | This compound co-elutes with cortisone and experiences identical matrix effects, leading to more accurate correction. |
| Precision (% RSD/CV) | Lower (e.g., < 8%) | Higher (e.g., > 8%) | The near-identical behavior of this compound minimizes variability in the analyte-to-internal standard response ratio. |
| Matrix Effect Compensation | High | Variable and often incomplete | As a structural mimic, this compound is affected by matrix components in the same way as cortisone, ensuring effective normalization. |
| Extraction Recovery | Nearly identical to cortisone | May differ from cortisone | Minor differences in chemical structure can lead to different partitioning during extraction. |
| Chromatographic Retention | Co-elutes with cortisone | Elutes at a different time | Co-elution is critical for compensating for matrix effects that can vary over the chromatographic run. |
Experimental Protocols
Detailed methodologies are essential for the development of robust and reproducible bioanalytical assays. Below are representative experimental protocols for the quantification of cortisone in human plasma using an internal standard.
Sample Preparation: Supported Liquid Extraction (SLE)
-
To 300 µL of plasma, calibrator, or quality control sample, add the internal standard solution (either this compound or a structural analog).
-
Allow the sample to equilibrate for at least 10 minutes.
-
Load the mixture onto a supported liquid extraction (SLE) plate.
-
Elute the analytes with two 900 µL aliquots of ethyl acetate.
-
Evaporate the solvent under a gentle stream of nitrogen at 55°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for cortisone analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Cortisone: Q1: m/z 361.2 -> Q3: m/z 163.1
-
This compound: Q1: m/z 369.2 -> Q3: m/z 163.1 (or another suitable fragment)
-
-
Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (cortisone) to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of cortisone in the unknown samples is then determined from this calibration curve.
Visualizing the Rationale
The following diagrams illustrate the experimental workflow and the fundamental difference in how this compound and a structural analog compensate for analytical variability.
Experimental workflow for cortisone quantification.
Logical comparison of internal standard performance.
References
A Comparative Guide to Sample Extraction Methods for Cortisone-d8 Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cortisone-d8, selecting the optimal sample extraction method is a critical step that significantly impacts analytical accuracy and sensitivity. This guide provides an objective comparison of three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each method is evaluated based on key analytical parameters, supported by experimental data to aid in making an informed decision for your specific analytical needs.
Performance Comparison of Extraction Methods
The choice of an extraction method for this compound from biological matrices such as plasma, serum, or urine, is a trade-off between recovery, purity of the extract, and workflow simplicity. The following table summarizes the quantitative performance of SPE, LLE, and PPT for the analysis of corticosteroids, including deuterated internal standards like this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | High and consistent (87-101%)[1] | Moderate to high, but can be variable | Generally lower and more variable |
| Matrix Effect | Minimal | Moderate, with higher variability[2] | Can be significant, leading to ion suppression[3] |
| Cleanliness of Extract | High | Moderate | Low |
| Selectivity | High | Moderate | Low |
| Workflow Complexity | Moderate to high | Moderate | Low |
| Throughput | Can be automated for high throughput | Lower, prone to emulsion formation | High, simple and fast |
| Solvent Consumption | Reduced compared to LLE | High | Moderate |
Experimental Workflows
The selection of an appropriate extraction method is contingent on the specific requirements of the analytical method and the nature of the biological matrix. Below is a visual representation of the typical workflows for SPE, LLE, and PPT.
Caption: Comparative workflows of SPE, LLE, and PPT methods.
Detailed Experimental Protocols
The following are generalized protocols for each extraction method. It is essential to optimize these protocols for the specific biological matrix and LC-MS/MS system used in your laboratory.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that yields clean extracts, making it ideal for sensitive and robust analytical methods.[4]
Materials:
-
SPE cartridges (e.g., C18)
-
Biological sample (e.g., plasma, serum)
-
Internal standard (this compound)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 100 µL of the biological sample, add the internal standard. Precipitate proteins by adding 200 µL of methanol. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound and other target analytes with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal standard (this compound)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a clean tube, add the biological sample and the internal standard.
-
Extraction: Add a volume of the immiscible organic solvent (e.g., 5:1 solvent-to-sample ratio).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the analyte to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest method for sample preparation, making it suitable for high-throughput screening.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal standard (this compound)
-
Precipitating agent (e.g., cold acetonitrile or methanol)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix the biological sample with the internal standard.
-
Precipitation: Add three volumes of cold precipitating agent (e.g., acetonitrile) to the sample.
-
Mixing: Vortex the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or diluted with mobile phase if necessary.
Conclusion
The choice of sample extraction method for this compound analysis is a critical decision that influences the quality and reliability of the results.
-
Solid-Phase Extraction (SPE) is recommended for methods requiring high sensitivity, accuracy, and clean extracts, especially for complex matrices. While the initial setup may be more involved, the high recovery and minimal matrix effects often justify the investment.
-
Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and simplicity. It is a viable option when SPE is not feasible, but careful optimization is required to ensure consistent recoveries and minimize emulsion formation.
-
Protein Precipitation (PPT) is the most straightforward and rapid method, making it ideal for high-throughput applications where speed is paramount. However, the potential for significant matrix effects may necessitate further cleanup steps or the use of more robust analytical techniques to ensure data quality.
Ultimately, the optimal method will depend on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation and resources. Method validation, including the assessment of recovery, matrix effects, and process efficiency, is crucial for ensuring the accuracy and reliability of any quantitative analysis of this compound.
References
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Cortisone-d8
For researchers, scientists, and drug development professionals, the integrity of a study is paramount. This extends beyond the laboratory bench to include the safe and responsible handling of all chemical reagents, including the final step of disposal. Cortisone-d8, a deuterated form of cortisone, is a valuable tool as an internal standard for mass spectrometry.[1] Due to its classification as a pharmacologically active substance with potential reproductive toxicity, and the general nature of deuterated compounds, meticulous disposal procedures are essential to protect both laboratory personnel and the environment.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[4] If handling the powdered form, a dust respirator is recommended to prevent inhalation.[4] All handling should be performed in a well-ventilated area or a fume hood.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form: unused solid compound, solutions, or contaminated labware. All disposal procedures must comply with local, state, and federal regulations.
1. Unused or Expired Solid this compound:
-
Segregation: Collect all surplus or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Packaging: Ensure the container is securely sealed to prevent the generation of dust. The container must be appropriate for solid chemical waste and adhere to your institution's waste management plan.
2. This compound Solutions:
-
Aqueous Solutions: Absorb small volumes of aqueous solutions onto an inert material (e.g., vermiculite, sand). Place the saturated absorbent material into the designated hazardous waste container.
-
Organic Solvent Solutions: If dissolved in an organic solvent, the solution should be collected in a designated, compatible hazardous waste container for solvents. Do not mix different types of solvents unless approved by your institution's Environmental Health & Safety (EHS) department.
-
Prohibition of Sewer Disposal: Under no circumstances should solutions containing this compound be poured down the drain. Corticosteroids can act as environmental pollutants, posing risks to aquatic organisms.
3. Contaminated Labware:
-
Rinsing: Glassware and other reusable lab materials that have come into contact with this compound should be rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposables: All disposable items, such as pipette tips, gloves, and weighing papers, that are contaminated with this compound should be placed in a sealed bag or container and disposed of as solid hazardous waste.
Quantitative Data for Disposal Considerations
The following table summarizes key hazard and disposal information for Cortisone. While specific data for this compound is limited, the data for the parent compound should be used as a conservative guide.
| Parameter | Value/Information | Source |
| Signal Word | Warning | |
| Hazard Statements | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | |
| Precautionary Statements | P201, P202, P280, P308+P313, P405, P501 | |
| Storage Class | 11: Combustible Solids | |
| WGK (Germany) | WGK 3: Highly hazardous for water | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of deuterated compounds requires specific protocols to maintain their integrity. Due to their hygroscopic nature, deuterated compounds can readily absorb moisture, leading to isotopic dilution through hydrogen-deuterium exchange. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all forms of this compound waste are handled in a safe and compliant manner.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cortisone-d8
For researchers, scientists, and drug development professionals, the safe and compliant handling of active pharmaceutical ingredients (APIs) like Cortisone-d8 is paramount to ensuring both personal safety and data integrity. This guide provides an essential overview of the immediate safety and logistical protocols for handling this compound, including detailed operational procedures and disposal plans.
This compound, a deuterium-labeled form of cortisone, is a powdered substance requiring careful handling due to its potential health hazards.[1][2] The compound is classified with the GHS08 health hazard pictogram and is suspected of damaging fertility or the unborn child.[1][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is recommended.[4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, and the outer glove can be removed inside a containment system to prevent spreading contamination. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of fine powder particles, which is a primary route of exposure for potent APIs. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. Engineering controls should be the primary line of defense, supplemented by meticulous work practices and appropriate PPE.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area with restricted access, such as a chemical fume hood, a glovebox, or a ventilated balance enclosure.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.
-
Pre-weighing Preparation: Before handling the powder, prepare all necessary equipment, including weighing paper, spatulas, and pre-labeled containers, within the containment area.
2. Weighing and Handling:
-
Containment: For weighing small quantities, a ventilated balance enclosure is recommended to contain any dust generated.
-
Technique: Use gentle scooping and tapping motions to transfer the powder. Avoid any actions that could create dust clouds.
-
Surface Protection: Work on a disposable absorbent bench liner to contain any spills.
3. Dissolving and Solution Handling:
-
Solvent Addition: If preparing a solution, add the solvent to the pre-weighed powder slowly to avoid splashing.
-
Closed Systems: Whenever possible, use closed systems for transferring solutions.
4. Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent (e.g., 70% ethanol) and then wipe with a dry cloth. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Remove the respirator and eye protection outside the immediate work area. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste, including unused powder, contaminated PPE, weighing papers, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Collection: Place all this compound waste into the appropriate, labeled hazardous waste containers at the point of generation.
-
Storage: Store hazardous waste containers in a secure, designated area away from general lab traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety and logistical protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
